molecular formula C10H13NO3 B2755254 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid CAS No. 1024613-61-3

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Cat. No.: B2755254
CAS No.: 1024613-61-3
M. Wt: 195.218
InChI Key: MKDABEIUZAXUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(4-methoxy-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDABEIUZAXUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a substituted derivative of phenylglycine, represents a class of non-proteinogenic α-amino acids of significant interest in medicinal chemistry and drug development. As chiral building blocks, these molecules provide a unique scaffold for the synthesis of complex organic compounds with potential therapeutic applications. The strategic placement of the methoxy and methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and analytical characterization methods, tailored for researchers and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Common Synonyms: 4-Methoxy-3-methylphenylglycine

  • CAS Number: 1024613-61-3[1]

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol [1]

Structural Elucidation

The molecule features a central chiral carbon atom (α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxy-3-methylphenyl substituent. The aromatic ring is substituted with a methoxy group (-OCH₃) at the C4 position and a methyl group (-CH₃) at the C3 position. This substitution pattern is crucial for its specific properties compared to other phenylglycine analogs.

Stereochemistry

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-isomers. The synthesis described in this guide will produce a racemic mixture (an equal mixture of both enantiomers). The specific stereoisomer required for a particular application, especially in pharmacology, would necessitate a chiral separation step or an asymmetric synthesis approach.

Physicochemical Properties

PropertyPredicted Value / Expected Characteristics
Appearance White to off-white crystalline powder.
Melting Point Expected to be in the range of 200-240 °C (with sublimation/decomposition), similar to related phenylglycines which often have high melting points due to their zwitterionic nature.
Solubility Sparingly soluble in water, with solubility dependent on pH. Soluble in acidic and basic aqueous solutions. Soluble in polar organic solvents like DMSO and DMF. Poorly soluble in nonpolar solvents like hexanes and diethyl ether.
pKa (Carboxylic Acid) ~2-3
pKa (Ammonium) ~9-10

Synthesis and Manufacturing

The most reliable and versatile method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[2][3][4][5][6] This three-component reaction provides a straightforward route to the target compound from the readily available starting material, 4-methoxy-3-methylbenzaldehyde.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound via the Strecker pathway begins by disconnecting the amino acid to its precursor, the α-aminonitrile. This intermediate, in turn, can be disconnected to the starting aldehyde (4-methoxy-3-methylbenzaldehyde), ammonia, and a cyanide source.

Recommended Synthetic Protocol: Strecker Synthesis

This protocol describes a two-step process: the formation of the α-aminonitrile intermediate, followed by its hydrolysis to the final amino acid product.

Step 1: Synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: To the flask, add 4-methoxy-3-methylbenzaldehyde (1 equivalent). Dissolve the aldehyde in a suitable solvent such as methanol (approx. 2-3 mL per gram of aldehyde).

  • Ammonia and Cyanide Addition: In a separate beaker, prepare a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in aqueous ammonia (28-30%, sufficient to dissolve the NH₄Cl). Cool the aldehyde solution in an ice bath to 0-5 °C. Slowly add the ammonium chloride/ammonia solution to the stirred aldehyde solution. Following this, add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture may form a precipitate. The product can be extracted with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Transfer the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The nitrile group will be hydrolyzed to a carboxylic acid.

  • Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia. The product will precipitate out of the solution.

  • Final Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a crystalline solid.

Expertise & Experience Insight: The Strecker synthesis is chosen for its reliability and the use of readily available and cost-effective starting materials. Careful control of the temperature during the addition of the cyanide solution is critical to prevent the formation of byproducts. The acid hydrolysis step is robust but requires appropriate safety precautions due to the use of concentrated acid at high temperatures. The final precipitation at the isoelectric point is a key purification step that leverages the amphoteric nature of the amino acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 4-Methoxy-3-methylbenzaldehyde D Reaction Mixture (0°C to RT) A->D B NH4Cl, aq. NH3 B->D C NaCN C->D E 2-Amino-2-(4-methoxy-3-methylphenyl)acetonitrile D->E Stir 12-24h G Reflux (100-110°C) E->G Add to Hydrolysis Step F Concentrated HCl F->G H Crude Hydrochloride Salt G->H 4-8h I pH Adjustment (to pI) H->I Dissolve & Neutralize J Pure this compound I->J Precipitation & Filtration

Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.2 ppm (s, 3H): A singlet corresponding to the three protons of the aryl methyl group (-CH₃).

    • δ ~3.8 ppm (s, 3H): A singlet for the three protons of the methoxy group (-OCH₃).

    • δ ~4.5 ppm (s, 1H): A singlet for the proton on the α-carbon (-CH(NH₂)-).

    • δ ~6.8-7.2 ppm (m, 3H): A multiplet representing the three protons on the aromatic ring.

    • Variable (broad s): Signals for the amino (-NH₂) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~16 ppm: A signal for the aryl methyl carbon.

    • δ ~55 ppm: A signal for the methoxy carbon.

    • δ ~60 ppm: A signal for the α-carbon.

    • δ ~110-130 ppm: Multiple signals in the aromatic region corresponding to the six carbons of the phenyl ring.

    • δ ~158 ppm: Signal for the aromatic carbon attached to the methoxy group.

    • δ ~175 ppm: A signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy
  • ~3000-3200 cm⁻¹: N-H stretching vibrations of the amino group.

  • ~2500-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

  • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid group.

  • ~1580-1610 cm⁻¹: N-H bending vibrations and C=C stretching of the aromatic ring.

  • ~1500 cm⁻¹ and ~1450 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Positive Mode [M+H]⁺: Expected at m/z 196.09.

    • Negative Mode [M-H]⁻: Expected at m/z 194.08.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially the entire amino acid side chain.

Analytical Workflow Diagram

G A Synthesized Product B Purity Check (TLC/HPLC) A->B C Structural Confirmation B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Final Characterized Compound D->H E->H F->H G->H

Caption: Workflow for the analytical characterization of the final product.

Applications in Research and Development

Substituted phenylglycine derivatives are recognized as valuable scaffolds in drug discovery.[14][15] Their structural similarity to the neurotransmitter phenylalanine, combined with their non-proteinogenic nature, makes them interesting candidates for developing peptides with enhanced stability and novel biological activities.

  • Chiral Building Blocks: This compound serves as a crucial starting material for the synthesis of more complex molecules, including semi-synthetic antibiotics and other pharmaceuticals.[1]

  • Potential Pharmacological Activity: Research on related phenylglycine derivatives has shown a range of biological activities. Derivatives have been investigated as potential anti-inflammatory, antifungal, and antibacterial agents.[16][17] The specific substitution pattern of this compound may offer a unique pharmacological profile that warrants further investigation in these and other therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16]

  • Toxicity: While specific toxicity data is not available, related amino acids may cause skin and eye irritation.[18]

Conclusion

This compound is a valuable non-proteinogenic amino acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a reliable synthetic protocol based on the Strecker synthesis. The outlined analytical methods provide a framework for its characterization, ensuring its identity and purity for research and development applications. Further exploration of this compound and its derivatives is likely to yield novel molecules with interesting and potentially useful biological activities.

References

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. [Link]

  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. (2023). Arabian Journal of Chemistry. [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2022). PubMed. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). PubMed. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). IUCr Journals. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • 2-(4-methylphenylsulphonamido) acetic acid (3a) The amino acid was glycine, yield (2.8410. Semantic Scholar. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • 2-Methoxyphenylacetic acid. PubChem. [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. docbrown.info. [Link]

Sources

CAS number and molecular weight of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2]

This molecule is a substituted phenylglycine derivative.[1][2][3] In drug discovery, phenylglycine analogs are critical for introducing conformational constraints and hydrophobic interactions within peptide-based drugs and beta-lactam antibiotics.

ParameterTechnical Specification
Chemical Name This compound
CAS Number 1024613-61-3
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Exact Mass 195.0895
Physical Form Off-white to pale yellow solid
Solubility Soluble in dilute acid/base; sparingly soluble in water at neutral pH
pKa (Predicted) Carboxyl: ~2.1
Storage +2°C to +8°C, Hygroscopic (Desiccate)
Structural Logic

The molecule features a glycine backbone substituted at the alpha-position with a 3-methyl-4-methoxyphenyl group.

  • 4-Methoxy group: Increases electron density on the ring (electron-donating), potentially increasing metabolic stability against certain oxidases compared to a naked phenyl ring.

  • 3-Methyl group: Provides steric bulk that can lock the rotation of the phenyl ring when bound to a receptor, enhancing selectivity.

Synthesis Strategy: The Modified Strecker Protocol

While various routes exist, the Strecker Synthesis remains the most robust industrial protocol for generating alpha-amino acids from aldehydes. This pathway is preferred for its atom economy and the availability of the starting material, 4-methoxy-3-methylbenzaldehyde (CAS 32723-67-4).

Reaction Causality
  • Imine Formation: The aldehyde reacts with ammonia (or an amine) to form an imine. This step is reversible; therefore, equilibrium control is vital.

  • Nucleophilic Attack: Cyanide attacks the imine carbon. The electron-donating methoxy group at the para position deactivates the carbonyl slightly, making the initial attack slower than with electron-deficient aldehydes, requiring catalytic acceleration (e.g., with Lewis acids or simply heat).

  • Hydrolysis: The nitrile is hydrolyzed to the acid. Acidic hydrolysis is preferred over basic to prevent racemization if a chiral auxiliary was used, although for the racemate, harsh acidic conditions ensure complete conversion.

Experimental Workflow Diagram

StreckerSynthesis Aldehyde Start: 4-Methoxy-3- methylbenzaldehyde Imine Intermediate: Imine Formation Aldehyde->Imine + NH4Cl / NH3 (Eq. Shift) Nitrile Intermediate: Alpha-Aminonitrile Imine->Nitrile + NaCN (Nucleophilic Attack) Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Nitrile->Hydrolysis H3O+, Heat Product Final Product: Amino Acid HCl Salt Hydrolysis->Product Crystallization FreeBase Neutralization (Isoelectric Precip.) Product->FreeBase pH Adjustment (to pI ~6.0)

Caption: Logical flow of the Strecker synthesis converting the aldehyde precursor to the final amino acid.

Detailed Experimental Protocol

Safety Note: This protocol involves Sodium Cyanide (NaCN). It must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

Step 1: Formation of the Aminonitrile[6]
  • Reagents: Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol (5 vol).

  • Amination: Add Ammonium Chloride (2.2 eq) and 25% aqueous Ammonia (2.0 eq). Stir at room temperature for 30 minutes to pre-form the imine equilibrium.

  • Cyanation: Carefully add Sodium Cyanide (1.1 eq) dissolved in minimal water.

    • Scientist's Note: Maintain temperature < 40°C. Higher temperatures promote polymerization of the cyanide and side reactions on the electron-rich aromatic ring.

  • Completion: Stir at 40°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde spot should disappear.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude aminonitrile.

Step 2: Hydrolysis to Amino Acid
  • Acidification: Suspend the crude aminonitrile in 6M HCl (10 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 12–16 hours.

    • Mechanism:[4][5][6] The nitrile (-CN) first hydrolyzes to the amide (-CONH₂) and then to the acid (-COOH). The intermediate amide is often visible by HPLC if the reaction is stopped too early.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

  • Purification (Isoelectric Precipitation):

    • Redissolve the residue in minimal water.

    • Adjust pH to the isoelectric point (approx pH 6.0–6.5) using 2M NaOH or NH₄OH.

    • The zwitterionic amino acid will precipitate.

    • Filter, wash with cold water and acetone, and dry under vacuum.

Quality Control & Validation

To ensure the material is suitable for downstream applications (e.g., peptide coupling), it must pass the following self-validating checks:

TestAcceptance CriteriaMethodological Insight
H-NMR (DMSO-d₆) Integrals match: 3H (Methoxy), 3H (Methyl), 1H (Alpha-CH), 3H (Aromatic).Verify the absence of aldehyde peak (~10 ppm). The alpha-proton typically appears near 4.5–5.0 ppm.
HPLC Purity > 97.0% (AUC)Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Impurities are likely unhydrolyzed amide.
Chiral Purity Racemic (unless resolved)If using a chiral variant, use a Crown Ether column (e.g., Crownpak CR(+)) to separate enantiomers.
Water Content < 1.0%Amino acids are hygroscopic. High water content interferes with stoichiometric calculations in peptide synthesis.

Applications in Drug Development

Peptidomimetics

This amino acid serves as a phenylglycine surrogate . In peptide chains, the alpha-phenyl group restricts the rotation of the peptide backbone (


 angles), forcing the peptide into specific secondary structures (beta-turns). The 3-methyl/4-methoxy substitution pattern adds specific hydrophobic bulk, often used to fill the S1 or S1' pockets of proteases (e.g., Thrombin, HCV protease).
Chiral Resolution Agents

The enantiomerically pure forms (obtained via enzymatic resolution or diastereomeric salt formation with tartaric acid) are used as resolving agents for chiral amines.

Beta-Lactam Side Chains

Similar to how p-hydroxyphenylglycine is the side chain for Amoxicillin, this derivative can be used to synthesize novel semi-synthetic penicillins or cephalosporins, potentially altering the antibacterial spectrum or stability against beta-lactamases.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1024613-61-3). Merck KGaA. Link

  • Matrix Fine Chemicals. (2024).[4] Precursor Availability: 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4).[7][8][9][10]Link

  • Kouznetsov, V. V., & Galvis, C. E. (2018).[5] Strecker Reaction and alpha-Amino Nitriles: Recent Advances in their Chemistry and Synthesis.[11] Tetrahedron. (General reference for Strecker protocol validity).

  • PubChem. (2024). Compound Summary: 4-Methoxy-3-methylbenzaldehyde.[7][8][10][12] National Library of Medicine. Link

Sources

Safety data sheet (SDS) and toxicity profile for 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Safety Guide Target Audience: Medicinal Chemists, process Safety Engineers, and Drug Development Scientists. Focus: CAS 1024613-61-3 | Non-Proteinogenic Amino Acid Intermediates.

Executive Summary & Chemical Identity

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid is a specialized non-proteinogenic amino acid (NPAA). Structurally, it is a substituted phenylglycine—a class of compounds critical in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and as chiral auxiliaries in asymmetric synthesis.

Unlike standard amino acids, the presence of the electron-donating methoxy group and the steric bulk of the methyl group at the meta position alters its electronic profile, lipophilicity, and metabolic stability. This guide synthesizes available empirical data with Structure-Activity Relationship (SAR) "read-across" protocols from closely related analogs (e.g., 4-methoxyphenylglycine) to establish a robust safety profile.

Identification Matrix
ParameterDetail
Chemical Name This compound
CAS Number 1024613-61-3
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Structural Class

-Amino Acid; Substituted Phenylglycine
Physical State White to off-white crystalline solid
Solubility Profile Amphoteric/Zwitterionic.[1] Soluble in dilute acid/base; limited solubility in neutral water/organic solvents.

GHS Safety Data Sheet (SDS) Summary

Note: As a specialized research intermediate, full REACH registration data may be limited. The following classification is derived from verified data of the parent class (substituted phenylglycines) and functional group analysis.

Hazard Classification (GHS/CLP)

Signal Word: WARNING [2]

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[3]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3]
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[2][3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile & Mechanistic Insight

This section moves beyond the standard SDS to explain why these hazards exist based on molecular pharmacology.

Structural Alerts & SAR Analysis

The compound contains a primary amine and a carboxylic acid on the same carbon (


-carbon), creating a zwitterionic species at physiological pH.
  • Irritation Mechanism (H315/H319): The free amine group (

    
    ) is basic. Upon contact with moist mucous membranes (eyes, lungs), it can generate localized alkalinity, leading to protein denaturation and irritation. Conversely, the carboxylic acid contributes to potential acidity if the zwitterion equilibrium is disrupted.
    
  • Acute Toxicity (H302): Based on analogs like 4-methoxyphenylglycine (LD50 ~1500-2000 mg/kg in rats), this compound is expected to be moderately toxic. The metabolic cleavage of the methoxy group (O-demethylation) can yield phenolic intermediates, which may undergo quinone oxidation—a pathway linked to oxidative stress in high doses.

Metabolic Fate Pathway

The following diagram illustrates the predicted metabolic trajectory, highlighting the stability of the phenylglycine core versus the substituents.

MetabolicFate cluster_tox Toxicity Alert Parent Parent Compound (CAS 1024613-61-3) Zwitterion Zwitterionic Form (Physiological pH) Parent->Zwitterion Dissolution (pH 7.4) Phase1 Phase I Metabolism (CYP450) Zwitterion->Phase1 Minor Pathway Excretion Renal Excretion (Glucuronide/Acetyl) Zwitterion->Excretion Major Pathway (Unchanged) Metabolite1 O-Demethylated Phenol (Reactive Intermediate) Phase1->Metabolite1 O-Demethylation Phase2 Phase II Conjugation Metabolite1->Phase2 Glucuronidation Phase2->Excretion

Figure 1: Predicted metabolic fate. Phenylglycines are largely excreted unchanged, but the methoxy substituent introduces a potential O-demethylation pathway.

Experimental Handling & Analytical Protocols

To ensure scientific integrity, researchers must validate the identity and purity of this compound before use in synthesis or biological assays.

Solubility & Stability Protocol

Challenge: As a zwitterion, the compound has poor solubility in non-polar solvents (DCM, Hexane) and neutral water. Solution:

  • Acidic Media: Soluble in 1M HCl (protonation of amine).

  • Basic Media: Soluble in 1M NaOH (deprotonation of carboxylic acid).

  • Organic Synthesis: Use polar aprotic solvents like DMSO or DMF; for reactions in DCM, protect the amine (e.g., Boc-protection) to break the zwitterionic lattice.

Standardized HPLC Quality Control Method

Use this protocol to verify purity and detect degradation products (e.g., decarboxylation).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Carboxyl) and 254 nm (Aromatic)
Retention Logic The zwitterion will elute early; impurities (demethylated or decarboxylated) will shift significantly in retention time.

Emergency Response & Environmental Fate

Spill Response Workflow

In the event of a laboratory spill, do not treat this merely as "dust." The biological activity requires containment.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Powder vs Solution) Start->Assess PPE Don PPE: N95/P100 Mask + Nitrile Gloves Assess->PPE Contain Containment PPE->Contain Dry Dry Spill: Avoid Dust Generation Use HEPA Vacuum or Wet Wipe Contain->Dry Solid Wet Wet Spill: Absorb with Vermiculite Do NOT use Bleach (Amine reaction) Contain->Wet Liquid Disposal Dispose as Hazardous Chemical Waste Dry->Disposal Wet->Disposal

Figure 2: Step-by-step spill response logic emphasizing dust control to prevent inhalation irritation.

Environmental Fate
  • Biodegradability: Phenylglycines are generally biodegradable but can persist in acidic soils.

  • Aquatic Toxicity: Because of the H302 classification and structural similarity to herbicides (auxin mimics), prevent entry into drains. The estimated LC50 for aquatic organisms is >10 mg/L but <100 mg/L (Category 3).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217343 (Related Analog: 4-Methoxyphenylglycine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Glycine derivatives and toxicity classifications. Retrieved from [Link][5]

Sources

Synthesis pathways overview for 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Process Guide Target Molecule: 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid (Substituted Arylglycine) CAS Registry Number: 1024613-61-3 (Racemic) / Analogous Stereoisomers

Executive Summary

The target molecule, This compound , is a non-proteinogenic


-amino acid belonging to the arylglycine class. Structurally, it features a phenyl ring substituted with an electron-donating methoxy group at the para position and a methyl group at the meta position. These substituents significantly influence the electronic character of the aromatic ring, making the aldehyde precursor electron-rich, which facilitates imine formation but requires careful handling during acid hydrolysis to prevent ether cleavage.

This guide outlines three distinct synthesis pathways selected for their reliability in drug development contexts:

  • The Strecker Synthesis: The most direct route for large-scale, racemic production.

  • The Bucherer-Bergs Reaction: A robust alternative prioritizing intermediate purification via crystallization.

  • The Ellman Auxiliary Method: A modern, high-fidelity route for asymmetric synthesis (enantiomeric excess >98%).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 4-methoxy-3-methylbenzaldehyde as the universal precursor. The choice of pathway depends entirely on the required stereochemistry and scale.

Retrosynthesis Target Target: this compound Synthon Synthon: Aminonitrile or Hydantoin Intermediate Target->Synthon Hydrolysis (Acid/Base) Precursor Precursor: 4-Methoxy-3-methylbenzaldehyde Synthon->Precursor C-C Bond Formation (Cyanide Addition)

Figure 1: Retrosynthetic logic flow identifying the aldehyde precursor as the critical starting material.

Pathway A: The Strecker Synthesis (Scalable, Racemic)

The Strecker synthesis is the industrial standard for generating


-amino acids. For this specific substrate, the electron-rich nature of the aldehyde accelerates imine formation.
Protocol Methodology

Reaction Type: Multicomponent Condensation & Hydrolysis

  • Imine Formation:

    • Reagents: 4-Methoxy-3-methylbenzaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Ammonia (7M in MeOH).

    • Conditions: Stir at 0°C to RT for 2 hours.

    • Mechanism: The ammonia condenses with the aldehyde to form the aldimine in situ.

    • Expert Insight: The 3-methyl group provides slight steric bulk, but the 4-methoxy group is strongly activating. Ensure the temperature remains low initially to prevent oligomerization.

  • Nitrile Addition:

    • Reagents: Sodium Cyanide (NaCN, 1.1 eq).

    • Conditions: Add to the imine mixture; stir at RT for 12–16 hours.

    • Observation: Formation of the

      
      -aminonitrile intermediate.[1]
      
  • Hydrolysis (The Critical Step):

    • Reagents: 6M HCl (aqueous).

    • Conditions: Reflux (100°C) for 4–6 hours.

    • Workup: Neutralize with NaOH to isoelectric point (pH ~6) to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.

Critical Process Parameters (CPPs)
  • Ether Stability: The 4-methoxy ether is generally stable to 6M HCl reflux. However, avoid using HBr or Lewis acids (like BBr3), which will demethylate the compound to the phenol (tyrosine analog).

  • Cyanide Safety: All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to quench unreacted cyanide before disposal.

Pathway B: The Bucherer-Bergs Reaction (Purification Focus)

While the Strecker route is direct, the aminonitrile intermediate can be an unstable oil. The Bucherer-Bergs reaction converts the aldehyde into a hydantoin , a crystalline solid that is easily purified before the final hydrolysis.

Protocol Methodology
  • Hydantoin Formation:

    • Reagents: 4-Methoxy-3-methylbenzaldehyde, Ammonium Carbonate ((NH4)2CO3, 3.0 eq), Potassium Cyanide (KCN, 1.2 eq).

    • Solvent: 1:1 Ethanol/Water.

    • Procedure: Heat to 60°C in a sealed vessel for 4–12 hours.

    • Isolation: Cool the mixture. The hydantoin (5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione) typically precipitates as a white solid. Filter and wash with cold water.

  • Alkaline Hydrolysis:

    • Reagents: 3M NaOH or Ba(OH)2.

    • Conditions: Reflux for 24 hours.

    • Advantage: Basic hydrolysis is gentler on the methoxy ether than acidic conditions.

    • Workup: Acidify carefully to pH ~6 to precipitate the amino acid.

Pathway C: Asymmetric Synthesis (Ellman Auxiliary)

For drug development requiring high enantiomeric excess (ee), the racemic methods above are insufficient. The use of (S)-tert-butanesulfinamide (Ellman's auxiliary) allows for the diastereoselective synthesis of the target.

Protocol Methodology
  • Condensation:

    • Reagents: 4-Methoxy-3-methylbenzaldehyde, (S)-(-)-tert-Butanesulfinamide, Ti(OEt)4 (2.0 eq).

    • Solvent: THF (anhydrous).

    • Outcome: Formation of the chiral N-sulfinyl imine.

  • Strecker-Type Cyanation:

    • Reagents: Trimethylsilyl cyanide (TMSCN), catalytic CsF or chiral catalyst (optional for double stereocontrol).

    • Conditions: -78°C to RT.

    • Mechanism: The bulky tert-butyl group directs the cyanide attack to a specific face of the imine, establishing the chiral center.

  • Deprotection & Hydrolysis:

    • Reagents: 6M HCl, Reflux.

    • Outcome: Cleaves both the sulfinyl group and hydrolyzes the nitrile in one pot to yield the enantiopure amino acid.

Pathway Visualization

EllmanPathway Aldehyde Precursor (Aldehyde) Imine Chiral N-Sulfinyl Imine Aldehyde->Imine (S)-tBu-Sulfinamide Ti(OEt)4 Nitrile Aminonitrile (Diastereomerically Pure) Imine->Nitrile TMSCN Stereocontrol Product Target (S)-Amino Acid Nitrile->Product HCl Reflux (Hydrolysis)

Figure 2: The enantioselective Ellman route utilizing a chiral auxiliary to control stereochemistry.

Comparative Analysis & Data Summary

FeatureStrecker SynthesisBucherer-BergsEllman Auxiliary
Chirality Racemic (50:50 R/S)Racemic (50:50 R/S)Enantioselective (>98% ee)
Scalability High (kg scale)High (kg scale)Moderate (g to kg)
Intermediate Aminonitrile (often oil)Hydantoin (Solid, easy purification)Sulfinyl Imine (Stable)
Reagent Cost LowLowHigh (Auxiliary/Ti)
Key Risk Cyanide handlingHigh pressure (ammonia)Cost/Complexity
Analytical Expectations
  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in acidic/basic water; sparingly soluble in neutral water/ethanol.

  • 1H NMR (D2O/DCl, 400 MHz):

    • 
       7.2–7.4 (m, 3H, Aromatic).
      
    • 
       5.1 (s, 1H, 
      
      
      
      -CH).
    • 
       3.8 (s, 3H, -OCH3).
      
    • 
       2.2 (s, 3H, -CH3).
      

References

  • Strecker Synthesis: Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, vol. 75, no. 1, 1850, pp. 27-45.

  • Bucherer-Bergs Reaction: Bucherer, H. T., and Steiner, W. "Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren." Journal für Praktische Chemie, vol. 140, no. 2, 1934, pp. 291-316.

  • Ellman Auxiliary (General): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[2] Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995.

  • Arylglycine Synthesis (Specific): Beenen, M. A., et al. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters."[2] Journal of the American Chemical Society, vol. 128, no.[3] 19, 2006, pp. 6304-6305.[2]

Sources

A Technical Guide to Pharmacophore Modeling: Leveraging 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of pharmacophore modeling, a cornerstone of modern computational drug discovery, with a specific focus on the application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid and its derivatives.[1] As non-proteinogenic amino acids, these moieties offer unique structural features that can be exploited to design novel therapeutics with improved pharmacological profiles.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling techniques to their research endeavors.

The Rationale for Pharmacophore Modeling in Modern Drug Discovery

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target and exert a biological effect.[4] These features, or pharmacophoric elements, typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[4] By abstracting the key interaction features from a set of known active molecules (ligand-based) or from the structure of the target's binding site (structure-based), a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for therapeutic activity.[1][4] This approach significantly accelerates the hit identification and lead optimization phases of drug discovery by prioritizing compounds for synthesis and biological testing.[1][4]

The use of non-proteinogenic amino acids, such as this compound, in drug design is a rapidly growing field.[2][3] These building blocks can introduce novel side chains and conformational constraints not found in natural amino acids, leading to peptides and small molecules with enhanced stability, potency, and selectivity.[3] The unique stereoelectronic properties of the 4-methoxy-3-methylphenyl group can be strategically employed to probe specific interactions within a target's binding pocket.

A Hypothetical Case Study: Developing a Pharmacophore Model for a Novel Kinase Target

To illustrate the practical application of these principles, we will outline a hypothetical case study focused on developing a ligand-based pharmacophore model for a novel kinase target, for which a set of active modulators incorporating the this compound scaffold has been identified.

Defining the Active Ligand Set

The foundation of a robust ligand-based pharmacophore model is a carefully curated set of active compounds with a shared mechanism of action. For our case study, we will assume a training set of 15 diverse ligands containing the this compound core, with experimentally determined IC50 values ranging from 10 nM to 500 nM. A corresponding test set of 5 active compounds and a larger set of decoy molecules (structurally similar but inactive compounds) will also be compiled for model validation.[5]

Conformational Analysis and Feature Identification

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Therefore, a crucial first step is to generate a diverse and energetically accessible set of conformers for each ligand in the training set.

Experimental Protocol: Ligand Preparation and Conformational Analysis

  • 2D to 3D Conversion: The 2D structures of all training and test set ligands are sketched using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: Each 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy starting conformation.

  • Conformational Search: A systematic or stochastic conformational search algorithm is employed to generate a library of low-energy conformers for each ligand. This step is critical to ensure that the bioactive conformation is likely represented within the generated ensemble.

  • Feature Mapping: Each conformer is then analyzed to identify potential pharmacophoric features. For the this compound moiety, key features would include:

    • Hydrogen Bond Donor (HBD): The primary amine group.

    • Hydrogen Bond Acceptor (HBA): The carboxylic acid oxygen and the methoxy oxygen.

    • Aromatic Ring (AR): The phenyl ring.

    • Hydrophobic (HY): The methyl group and the aromatic ring itself.

Pharmacophore Model Generation and Hypothesis Selection

With the conformers and their features defined, the next step is to align the active molecules and identify a common 3D arrangement of pharmacophoric features that is shared among them.

Workflow: Ligand-Based Pharmacophore Model Generation

PharmacophoreGeneration A Active Ligand Set (with conformers) B Feature Identification (HBD, HBA, AR, HY) A->B Map features C Molecular Alignment (Superimposition of features) B->C Align conformers D Hypothesis Generation (Common feature pharmacophores) C->D Identify common patterns E Scoring and Ranking (Based on fit of training set) D->E Evaluate hypotheses F Best Pharmacophore Hypothesis E->F Select top-ranked model

Caption: Ligand-Based Pharmacophore Generation Workflow.

Software packages such as PHASE, LigandScout, or MOE are commonly used for this process.[6] These programs generate multiple pharmacophore hypotheses and score them based on how well they map to the active ligands in the training set. The best hypothesis is typically the one that is shared by the most active compounds and has the highest score.

For our case study, let's assume the top-ranked pharmacophore hypothesis consists of five features:

  • One Aromatic Ring (AR1)

  • One Hydrogen Bond Donor (HBD1)

  • One Hydrogen Bond Acceptor (HBA1)

  • One Hydrophobic center (HY1)

  • A second Aromatic Ring (AR2) from a variable substituent on the core scaffold.

Pharmacophore Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can effectively distinguish between active and inactive compounds.[5] Therefore, rigorous validation is a critical and mandatory step.

Experimental Protocol: Pharmacophore Model Validation

  • Test Set Screening: The generated pharmacophore model is used as a 3D query to screen the pre-compiled test set of known active compounds. A successful model should identify all or most of these actives.

  • Decoy Set Screening: The model is then used to screen a much larger database of decoy molecules. A good model should have a low hit rate for these inactive compounds.

  • Calculation of Enrichment Metrics: The performance of the model is quantified using metrics such as:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the hit list compared to a random selection.

    • Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate to assess the model's ability to discriminate between actives and inactives. An Area Under the Curve (AUC) value close to 1.0 indicates an excellent model.

Table 1: Hypothetical Validation Metrics for the Generated Pharmacophore Model

MetricValueInterpretation
Test Set Hit Rate5/5 (100%)Excellent recall of known actives.
Decoy Set Hit Rate50/1000 (5%)Good selectivity against inactive compounds.
Enrichment Factor (Top 1%)20Significant enrichment of actives in the early part of the screened library.
ROC AUC0.92High discriminative power between active and inactive molecules.

Application of the Validated Pharmacophore Model in Virtual Screening

Once validated, the pharmacophore model can be confidently used to screen large virtual compound libraries to identify novel hit compounds.

Workflow: Pharmacophore-Based Virtual Screening

VirtualScreening A Validated Pharmacophore Model D Pharmacophore-Based Screening A->D B Large Compound Database (e.g., ZINC, Enamine) C 3D Conformational Database Generation B->C C->D E Hit List Generation D->E F Post-Screening Filtering (e.g., ADMET, Docking) E->F G Prioritized Hits for Experimental Testing F->G

Caption: Virtual Screening Workflow using a Validated Pharmacophore Model.

The virtual screening process will yield a list of compounds that match the 3D arrangement of the pharmacophoric features. This hit list can then be further refined using other computational techniques, such as molecular docking, to predict the binding mode and affinity of the compounds to the target protein.[6] Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be calculated to filter out compounds with potentially poor pharmacokinetic profiles.[6]

Conclusion: The Power of a Well-Defined Pharmacophore

Pharmacophore modeling, when executed with scientific rigor and a deep understanding of the underlying chemical principles, is an invaluable tool in the modern drug discovery arsenal. The strategic use of unique chemical moieties, such as this compound, can lead to the development of highly specific and potent pharmacophore models. These models, in turn, can guide the discovery of novel therapeutic agents with improved efficacy and safety profiles. The self-validating nature of a properly conducted pharmacophore modeling study provides a high degree of confidence in the selected hit compounds, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1927–1944.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Springer. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In Computer-Aided Drug Design.
  • Farhadi, T., & Hashemian, S. M. (2018). Computer-aided design of amino acid-based therapeutics: a review. Drug Design, Development and Therapy, 12, 1259–1271.
  • ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated?
  • Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls.
  • PeerJ. (2017, January 13). Pharmacophore modeling, virtual computational screening and biological evaluation studies.
  • Digital Commons@Becker. (n.d.). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study.
  • Drug Design Org. (2004, January 15). Examples of Pharmacophores.
  • PubMed. (2018, June 15). Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors.
  • International Journal of Zoology and Applied Biosciences. (2025, December 1). PHARMACOPHORE SIGNATURES OF AMINO ACID BINDING POCKETS AND THEIR SMALL-MOLECULE INHIBITORS.
  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.
  • Hilaris Publisher. (n.d.). Pharmacophore Modeling: A Cornerstone of Drug Discovery.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid (also known as 3-methyl-4-methoxyphenylglycine) is a non-proteinogenic amino acid of significant value in drug discovery. It serves as a constrained phenylalanine analog in peptide mimetics and a core scaffold for glutamate receptor ligands.

This protocol details the Bucherer-Bergs synthesis route .[1][2][3][4] While the Strecker synthesis is a common alternative, the Bucherer-Bergs method is selected here for its superior robustness with electron-rich aromatic aldehydes. The formation of the crystalline hydantoin intermediate allows for facile purification, ensuring that the final hydrolysis yields a product of high chemical purity (>98%) suitable for downstream applications like Solid-Phase Peptide Synthesis (SPPS).

Key Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Registry 1024613-61-3
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Target Purity >98% (HPLC)
Yield Expectation 60–75% (Overall)

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the thermodynamic stability of the hydantoin ring to assemble the


-amino acid backbone. The electron-donating methoxy and methyl groups on the phenyl ring make the aldehyde precursor prone to polymerization; the Bucherer-Bergs conditions mitigate this risk compared to the harsher acidic conditions often found in direct Strecker hydrolysis.

Retrosynthesis Target Target: this compound Hydantoin Intermediate: 5-(4-Methoxy-3-methylphenyl)hydantoin Hydantoin->Target Alkaline Hydrolysis (NaOH) Aldehyde Precursor: 4-Methoxy-3-methylbenzaldehyde Aldehyde->Hydantoin Bucherer-Bergs Cyclization Reagents Reagents: (NH4)2CO3, KCN Reagents->Hydantoin

Figure 1: Retrosynthetic logic flow prioritizing the hydantoin intermediate for purification control.

Experimental Protocol

Phase 1: Synthesis of 5-(4-Methoxy-3-methylphenyl)hydantoin

Principle: The carbonyl group of the aldehyde undergoes nucleophilic attack by cyanide and ammonia (generated in situ), followed by carbon dioxide capture to close the imidazolidine-2,4-dione ring.

Reagents & Equipment[4][5][6][7][8][9]
  • Precursor: 4-Methoxy-3-methylbenzaldehyde (1.0 eq, 50 mmol, ~7.5 g)

  • Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq) [POISON]

  • Reagent B: Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v, 100 mL)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
  • Setup: In a fume hood equipped with a cyanide scrubber, dissolve Ammonium Carbonate (14.4 g, 150 mmol) in Water (50 mL).

  • Addition: Add Potassium Cyanide (3.9 g, 60 mmol) to the aqueous solution. Stir until fully dissolved.

  • Substrate Introduction: Dissolve 4-Methoxy-3-methylbenzaldehyde (7.5 g, 50 mmol) in Ethanol (50 mL) and add this dropwise to the aqueous cyanide/carbonate mixture over 15 minutes.

    • Note: The solution may turn slightly cloudy.

  • Reaction: Heat the mixture to 60°C for 1 hour, then increase to reflux (approx. 85°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (

      
      ) should disappear, replaced by the more polar hydantoin spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove most of the ethanol. Caution: The distillate may contain traces of ammonia/cyanide; dispose of properly.

    • The hydantoin product will often precipitate as a white/off-white solid upon cooling the remaining aqueous phase.

    • If no precipitate forms, acidify carefully with 6M HCl to pH ~2 (in a hood!) to induce precipitation.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 8.5 – 9.5 g (75–85%).

Phase 2: Hydrolysis to this compound

Principle: The robust hydantoin ring requires harsh alkaline conditions to open. High-temperature hydrolysis releases ammonia and carbonate, yielding the free amino acid.

Reagents & Equipment[4][5][6][7][8][9]
  • Substrate: Hydantoin Intermediate (from Phase 1)

  • Base: Sodium Hydroxide (NaOH), 3M aqueous solution (excess, ~5-8 eq)

  • Acid: Conc. HCl (for neutralization)

  • Apparatus: Pressure tube or RBF with high-efficiency condenser.

Step-by-Step Methodology
  • Hydrolysis: Suspend the Hydantoin (e.g., 5.0 g) in 3M NaOH (40 mL).

  • Reflux: Heat the mixture to reflux (100–110°C) for 24–48 hours.

    • Optimization Note: Phenylglycine derivatives can be stubborn. If dissolution is incomplete after 24h, a sealed pressure tube at 120°C can accelerate the reaction.

    • Monitoring: Evolution of ammonia gas indicates progress. Reaction is complete when the solid fully dissolves and ammonia evolution ceases.

  • Isolation:

    • Cool the solution to room temperature.[7]

    • Filter through a Celite pad to remove any insoluble impurities.

    • Neutralization (Critical): Slowly add Conc. HCl dropwise to the filtrate while monitoring pH.

    • Target the Isoelectric Point (pI) . For phenylglycines, this is typically pH 6.0–6.5.

    • At the pI, the zwitterionic amino acid is least soluble and will precipitate as a white solid.

  • Crystallization: Cool the suspension to 4°C overnight to maximize recovery.

  • Final Wash: Filter the precipitate, wash with minimal ice-cold water, then acetone (to remove water and dry quickly).

  • Drying: Dry under high vacuum over

    
    .
    

Analytical Characterization

Verify the identity and purity of the final product using the following parameters.

TechniqueExpected Signal / Observation
Appearance White to off-white crystalline powder.
¹H NMR (D₂O/NaOD) Aromatic:

7.1–7.3 ppm (m, 3H). Methine (

-H):

4.4 ppm (s, 1H). Methoxy:

3.8 ppm (s, 3H). Methyl:

2.2 ppm (s, 3H).
MS (ESI+)

Melting Point >220°C (decomposition expected for amino acids).

Workflow Visualization

ProtocolWorkflow Start Start: 4-Methoxy-3-methylbenzaldehyde Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3, EtOH/H2O, 85°C) Start->Step1 Check1 TLC Check: Disappearance of Aldehyde Step1->Check1 Check1->Step1 Incomplete (Continue Reflux) Intermed Intermediate: Hydantoin Solid Check1->Intermed Pass Step2 Step 2: Alkaline Hydrolysis (3M NaOH, Reflux 24-48h) Intermed->Step2 Step3 Step 3: pH Adjustment (HCl) to Isoelectric Point (pH 6.5) Step2->Step3 Ammonia evolution ceases Final Final Product: Amino Acid Precipitate Step3->Final Filter & Dry

Figure 2: Operational workflow for the synthesis, highlighting critical decision points.

Safety & Troubleshooting

Critical Safety: Cyanide Handling
  • Hazard: KCN releases fatal HCN gas upon contact with acid.

  • Control: NEVER mix KCN streams with acid waste. Maintain pH > 9 during the Bucherer-Bergs reaction until the workup.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and active.

Troubleshooting Guide
  • Issue: Oily Hydantoin. If the intermediate oils out instead of crystallizing, re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.

  • Issue: Incomplete Hydrolysis. Phenylglycines with ortho-substituents (like the 3-methyl group here) are sterically hindered. If hydrolysis is slow, switch to Ba(OH)₂ (Barium Hydroxide) in water at reflux. Barium salts can be removed by adding stoichiometric

    
    , precipitating BaSO₄ and leaving the free amino acid in solution.
    

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link

  • Synthesis of Substituted Phenylglycines

    • Ma, D., & Zhu, W. (2001). "Synthesis of (S)-

      
      -cyclopropyl-4-phosphonophenylglycine." The Journal of Organic Chemistry, 66(1), 348–350. Link
      
  • Optimization of Hydantoin Hydrolysis

    • Sarges, R., et al. (1990).[10] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

  • Racemization in Phenylglycine Derivatives

    • El Sawy, M. A., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(25), 2455-2458. Link

Sources

Preparation of Boc-Protected 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted α-Amino Acids

Non-proteinogenic α-amino acids, particularly those with substituted aryl side chains, are pivotal building blocks in contemporary drug discovery and development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. The target molecule of this guide, Boc-protected 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, is a valuable synthon for the synthesis of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[1][] This guide provides a comprehensive, field-proven protocol for the preparation of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Synthesis Overview

The synthesis of Boc-protected this compound is approached via a three-stage process. This strategy is designed for efficiency, scalability, and control over each chemical transformation.

  • Stage 1: Synthesis of the Aldehyde Precursor. The foundational step is the preparation of the key electrophile, 4-methoxy-3-methylbenzaldehyde.

  • Stage 2: Formation of the Amino Acid Backbone. The core α-amino acid structure is constructed using the classical Strecker amino acid synthesis.[3][4]

  • Stage 3: Boc Protection. The final step involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group.

Each stage is detailed with step-by-step protocols, explanations of the underlying chemistry, and key considerations for successful execution.

Experimental Protocols and Methodologies

Stage 1: Synthesis of 4-methoxy-3-methylbenzaldehyde

The starting aldehyde can be synthesized via the methylation of 3-methyl-4-hydroxybenzaldehyde. This approach is often favored due to the commercial availability of the phenolic precursor.

Protocol 1: Methylation of 3-methyl-4-hydroxybenzaldehyde

  • Materials and Reagents:

    • 3-methyl-4-hydroxybenzaldehyde

    • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 - 2.0 eq) to the solution. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add dimethyl sulfate or methyl iodide (1.1 - 1.2 eq) to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-3-methylbenzaldehyde.

    • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Parameter Value Rationale
SolventAcetone or DMFGood solubility for reactants and compatible with the reaction conditions.
BaseK₂CO₃ or NaOHTo deprotonate the phenol, facilitating nucleophilic attack on the methylating agent.
Methylating AgentDMS or MeIEfficient sources of an electrophilic methyl group.
TemperatureRefluxTo ensure a reasonable reaction rate.
Stage 2: Strecker Synthesis of this compound

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes.[3][4] It proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Protocol 2: Two-Step Strecker Synthesis

  • Materials and Reagents:

    • 4-methoxy-3-methylbenzaldehyde

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Aqueous ammonia solution (e.g., 28-30%)

    • Methanol or Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) for neutralization

    • Diethyl ether

  • Procedure:

    Part A: Formation of the α-Aminonitrile

    • In a well-ventilated fume hood, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Add a solution of ammonium chloride (1.2 eq) in aqueous ammonia to the aldehyde solution with stirring.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water to the reaction mixture. Extreme Caution: Cyanide salts are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety precautions must be taken. Acidic conditions will generate highly toxic HCN gas.

    • Allow the reaction to stir at room temperature overnight.

    • The α-aminonitrile intermediate may precipitate from the solution or can be extracted. Add water to the reaction mixture and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude 2-amino-2-(4-methoxy-3-methylphenyl)acetonitrile.

    Part B: Hydrolysis of the α-Aminonitrile

    • To the crude α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

    • Upon completion, cool the reaction mixture. The amino acid hydrochloride salt may precipitate.

    • Collect the precipitate by filtration.

    • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 5-6) with a base such as aqueous ammonia or a dilute sodium hydroxide solution.

    • The zwitterionic amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Value Rationale
Ammonia SourceNH₄Cl / aq. NH₃Provides the nitrogen atom for the amino group.
Cyanide SourceNaCN or KCNProvides the carbon atom for the carboxylic acid group.
Hydrolysis ConditionConc. HCl, RefluxStrong acidic conditions are required to hydrolyze the nitrile to a carboxylic acid.
Isolation pHIsoelectric Point (pH 5-6)At its isoelectric point, the amino acid has a net zero charge and minimum solubility in water, facilitating its precipitation.
Stage 3: Boc Protection of this compound

The final step is the protection of the amino group. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method.[1][5]

Protocol 3: N-Boc Protection

  • Materials and Reagents:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • 1,4-Dioxane, Tetrahydrofuran (THF), or Acetone

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl) or saturated aqueous citric acid solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a mixture of dioxane (or THF/acetone) and water (e.g., 1:1 or 2:1 v/v).

    • Add sodium hydroxide (2.0 eq) or triethylamine (2.0 eq) to the solution and stir until the amino acid is fully dissolved. The base is essential for deprotonating the amino group, enhancing its nucleophilicity.

    • Cool the solution in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the organic solvent used.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or saturated citric acid solution. The product will precipitate out of the solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

    • The product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Parameter Value Rationale
Boc Source(Boc)₂OA stable and effective electrophile for introducing the Boc group.
Solvent SystemDioxane/Water, THF/Water, or Acetone/WaterEnsures solubility of both the amino acid and (Boc)₂O.
BaseNaOH or TEATo deprotonate the amino group and neutralize the acidic byproduct.
Work-upAcidification and ExtractionTo protonate the carboxylic acid and enable extraction into an organic solvent.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Strecker Synthesis cluster_stage3 Stage 3: Boc Protection A 3-methyl-4-hydroxybenzaldehyde B Methylation (DMS or MeI, Base) A->B C 4-methoxy-3-methylbenzaldehyde B->C D α-Aminonitrile Formation (NH4Cl, NaCN) C->D E 2-Amino-2-(4-methoxy-3-methylphenyl)acetonitrile D->E F Hydrolysis (Conc. HCl) E->F G This compound F->G H Boc Protection ((Boc)2O, Base) G->H I Boc-protected this compound H->I

Caption: Overall synthetic workflow for the preparation of the target molecule.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization of the final product and key intermediates. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all expected protons, including the aromatic protons with their characteristic splitting patterns, the methoxy and methyl singlets, the α-proton, and the protons of the Boc group.

    • ¹³C NMR: Will verify the number of unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key functional groups should be identifiable, such as the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.

Expected Spectroscopic Data:

Troubleshooting and Optimization

  • Low Yield in Strecker Synthesis: Incomplete formation of the imine intermediate can be a cause. Ensure anhydrous conditions for the aminonitrile formation step, as water can hydrolyze the imine back to the aldehyde. The order of reagent addition can also be critical; pre-forming the imine before adding the cyanide source may improve yields.

  • Incomplete Hydrolysis: If the nitrile hydrolysis is sluggish, increasing the reaction time, temperature, or the concentration of the acid can be beneficial.

  • Difficulty in Crystallization: Boc-protected amino acids can sometimes be obtained as oils. If direct crystallization fails, attempting to form a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Boc-protected this compound. By following the outlined procedures and paying close attention to the rationale behind each step, researchers can confidently prepare this valuable building block for applications in pharmaceutical and medicinal chemistry. The emphasis on rigorous characterization ensures the integrity of the synthesized material, aligning with the principles of a self-validating experimental system.

References

  • Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.
  • Supporting Inform
  • m-METHOXYBENZALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • Supporting Inform
  • Boc-N-(Allyl)-Glycine. PubChem. Retrieved from [Link]

  • Strecker Synthesis. NROChemistry. Retrieved from [Link]

  • Process for the methylation of hydroxybenzene derivatives. Google Patents.
  • (N-Boc-glycyl)-D-proline. PubChem. Retrieved from [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Retrieved from [Link]

  • Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • A Chemical Model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in Aqueous Solution. PubMed.
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. Retrieved from [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • 2-(4-methylphenylsulphonamido) acetic acid (3a). Semantic Scholar.
  • Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients. Benchchem.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Supporting Information for The Royal Society of Chemistry.
  • Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid)
  • Distillation/crystallization process used to purify acetic acid.

Sources

Application Notes and Protocols: 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Substituted Phenylglycine Ligands in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications, has driven the development of sophisticated catalytic systems. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer of a product, stands as a cornerstone of this endeavor. Among the vast arsenal of chiral ligands, those derived from readily available amino acids have garnered significant attention due to their structural diversity, inherent chirality, and potential for facile modification.[1]

This document provides a detailed guide to the application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a substituted phenylglycine derivative, as a chiral ligand in asymmetric catalysis. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are analogous to a well-established class of ligands that have proven highly effective in various transformations. The principles and protocols outlined herein are based on established methodologies for structurally related amino acid derivatives and provide a robust framework for researchers to explore the catalytic potential of this novel ligand. The core focus of this guide will be on the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a fundamental and widely utilized reaction for the synthesis of chiral secondary alcohols.[2]

The rationale for employing substituted phenylglycine derivatives like this compound lies in the synergistic interplay of their structural features. The amino and carboxylic acid moieties provide excellent coordination sites for a variety of transition metals, including ruthenium, rhodium, and iridium, which are commonly used in hydrogenation reactions.[1][2] The substituted phenyl ring allows for fine-tuning of the steric and electronic properties of the ligand, which is crucial for achieving high levels of enantioselectivity. The inherent rigidity of such ligands can also contribute to a more defined and effective chiral pocket around the metal center, leading to enhanced stereochemical control.[3]

Conceptual Workflow for Ligand Application in Asymmetric Transfer Hydrogenation

The successful implementation of this compound as a ligand in asymmetric transfer hydrogenation involves a series of well-defined steps, from the in situ formation of the active catalyst to the final analysis of the enantiomerically enriched product. The following diagram illustrates the general workflow.

G cluster_0 Catalyst Preparation (In Situ) cluster_1 Asymmetric Reaction cluster_2 Work-up and Analysis Metal_Precursor Metal Precursor ([RuCl2(p-cymene)]2) Heat Heating (e.g., 80 °C) Metal_Precursor->Heat Ligand Chiral Ligand (this compound) Ligand->Heat Solvent_1 Anhydrous Solvent (e.g., 2-Propanol) Solvent_1->Heat Active_Catalyst Formation of Active Chiral Catalyst Heat->Active_Catalyst Reaction Catalytic Transfer Hydrogenation Active_Catalyst->Reaction Substrate Prochiral Ketone Substrate->Reaction H_Donor Hydrogen Donor (e.g., 2-Propanol/Formic Acid) H_Donor->Reaction Base Base (e.g., KOH/Triethylamine) Base->Reaction Chiral_Product_Mixture Enantioenriched Alcohol Mixture Reaction->Chiral_Product_Mixture Quenching Reaction Quenching Chiral_Product_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Isolated Chiral Alcohol Purification->Final_Product Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) Final_Product->Analysis

Caption: General workflow for asymmetric transfer hydrogenation using a chiral amino acid-derived ligand.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, a benchmark reaction for evaluating the efficacy of chiral catalysts. This serves as a starting point for utilizing this compound as the chiral ligand.

Materials:

  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • Chiral Ligand: this compound

  • Substrate: Acetophenone

  • Hydrogen Donor/Solvent: Anhydrous 2-propanol

  • Base: Potassium hydroxide (KOH)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add the dichloro(p-cymene)ruthenium(II) dimer (e.g., 0.005 mmol, 3.1 mg).

    • Add the chiral ligand, this compound (e.g., 0.011 mmol, 2.1 mg). The ligand to ruthenium dimer ratio is a critical parameter to optimize.

    • Add anhydrous 2-propanol (5 mL).

    • Stir the resulting suspension at 80 °C for 20-30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.

  • Asymmetric Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • Add a solution of acetophenone (1.0 mmol, 120.2 mg) in anhydrous 2-propanol (5 mL) to the flask.

    • Initiate the reaction by adding a freshly prepared 1.0 M solution of KOH in 2-propanol (1.0 mL, 1.0 mmol).

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Upon completion of the reaction, quench the reaction by adding water (10 mL).

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylethanol.[3]

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.

Causality in Experimental Design: A Deeper Look

  • Choice of Metal Precursor: The [RuCl₂(p-cymene)]₂ dimer is a common and effective precursor for in situ catalyst formation. The p-cymene ligand is readily displaced by the chiral amino acid ligand.[3]

  • Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is crucial. An excess of the ligand is often used to ensure complete formation of the desired chiral complex and to prevent the formation of catalytically inactive or less selective species.

  • The Role of the Base: The base is essential for the deprotonation of the hydrogen donor (2-propanol in this case) to generate the active ruthenium-hydride species that is responsible for the hydrogen transfer to the ketone. The concentration and nature of the base can significantly impact the reaction rate and enantioselectivity.[4]

  • Solvent and Hydrogen Source: In this protocol, 2-propanol serves as both the solvent and the hydrogen donor. The use of a formic acid/triethylamine azeotropic mixture is another common hydrogen source for ATH reactions.[2]

Expected Performance and Data Interpretation

The performance of a chiral ligand in asymmetric catalysis is primarily evaluated by the yield of the product and its enantiomeric excess. For a successful application of this compound, high conversion and high ee are desired. The following table presents representative data for the ATH of various ketones using amino alcohol-derived ligands, providing a benchmark for what might be expected.

EntrySubstrate (Ketone)Ligand TypeMetalYield (%)ee (%)Reference
1Acetophenoneβ-Amino alcoholRu>9524-69[4]
24'-Methylacetophenoneβ-Amino alcoholRh>9987[2]
32'-Chloroacetophenoneβ-Amino alcoholRh-low[2]
4N-Phosphinyl ketimineβ-Amino alcoholRugoodup to 82[3]

Note: The data presented are for structurally similar ligands and serve as a general guide. The actual performance of this compound will require experimental validation and optimization.

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider increasing the catalyst loading, reaction time, or temperature. Ensure that all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Low Enantioselectivity: Low ee can be due to a variety of factors. Optimization of the ligand-to-metal ratio, the base, the solvent, and the reaction temperature is crucial. The electronic and steric properties of the substituents on the phenyl ring of the ligand play a significant role in stereochemical induction.

  • Racemization: In some cases, the product may racemize under the reaction conditions. This can sometimes be mitigated by lowering the reaction temperature or shortening the reaction time.

Conclusion

This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its structural features, rooted in the well-established family of amino acid-derived ligands, provide a strong foundation for its successful application. The protocols and insights provided in this guide are intended to empower researchers to unlock the catalytic potential of this molecule. Through systematic experimentation and optimization, it is anticipated that this compound can be developed into a valuable tool for the synthesis of enantiomerically pure compounds.

References

  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. (2025). ResearchGate. [Link]

  • Xiao, J., & Noyori, R. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water.
  • Magriz, A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 845-863.
  • Ciriminna, R., et al. (2025).

Sources

Solvent selection for dissolving 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Solvent Selection for the Dissolution of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid.

Introduction

This compound is a substituted amino acid derivative with potential applications in pharmaceutical and chemical research. Its unique structure, featuring both polar (amino and carboxylic acid) and non-polar (substituted phenyl ring) moieties, presents a distinct challenge for solvent selection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for this compound. We will delve into the theoretical considerations, provide detailed experimental protocols for solubility determination, and offer strategies for optimizing solubility.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, a thorough understanding of the physicochemical properties of this compound is paramount.

Structural Analysis

The molecule possesses:

  • An amino group (-NH2): A basic functional group that can be protonated.

  • A carboxylic acid group (-COOH): An acidic functional group that can be deprotonated.

  • A substituted phenyl ring: A non-polar aromatic ring with a methoxy (-OCH3) and a methyl (-CH3) group, contributing to its hydrophobic character.

Due to the presence of both acidic and basic groups, the compound is amphoteric and can exist as a zwitterion at its isoelectric point (pI). This zwitterionic nature often leads to strong intermolecular interactions, resulting in high lattice energy and potentially low solubility in many common organic solvents.

Impact of pH on Aqueous Solubility

The solubility of this compound in aqueous media is highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid group will be in its neutral form (-COOH). The molecule will carry a net positive charge, and its solubility in polar protic solvents, particularly water, is expected to increase.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The molecule will carry a net negative charge, which should also enhance its solubility in polar protic solvents.

  • At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, leading to minimal electrostatic repulsion between molecules and, consequently, the lowest aqueous solubility.

Solvent Selection Strategy

A systematic approach to solvent screening is recommended. The following workflow can be adopted:

Figure 1: A systematic workflow for solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of common solvents.

Materials:

  • This compound

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 2 mL glass vials)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of the compound into each vial.

  • Add 100 µL of the first solvent to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 1-2 mg of the compound and repeat steps 3-4 until saturation is reached or a desired concentration is achieved.

  • If the solid has not dissolved, add another 100 µL of the solvent and repeat steps 3-4.

  • Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Repeat for all selected solvents.

Table 1: Common Solvents for Initial Screening

Solvent Class Examples Expected Solubility
Polar Protic Water, Methanol, Ethanol Potentially low at neutral pH, but likely to increase with pH adjustment.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) Moderate to high solubility is anticipated due to their ability to solvate both polar and non-polar parts of the molecule.

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low to negligible solubility is expected due to the polar functional groups. |

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a promising solvent system.

Materials:

  • Selected solvent system

  • This compound

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully collect an aliquot of the supernatant.

  • Centrifuge the aliquot to remove any remaining suspended solids.

  • Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Protocol 3: Solubility Optimization by pH Adjustment

Objective: To enhance the aqueous solubility of the compound by modifying the pH.

Materials:

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • The same materials as in Protocol 2

Procedure:

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Perform the shake-flask method (Protocol 2) for each buffer solution.

  • Plot the measured solubility as a function of pH to identify the optimal pH range for dissolution.

Figure 2: The relationship between pH and aqueous solubility.

Data Presentation

The results of the solubility screening and optimization experiments should be tabulated for easy comparison.

Table 2: Example Solubility Data

Solvent/System Temperature (°C) Solubility (mg/mL) Observations
Water (pH 7) 25 < 0.1 Insoluble
Water (pH 2, HCl) 25 5.2 Soluble
Water (pH 12, NaOH) 25 8.9 Freely soluble
Methanol 25 1.5 Sparingly soluble
DMSO 25 > 50 Freely soluble
Acetonitrile 25 0.5 Slightly soluble

| 50:50 Water:Ethanol (v/v) | 25 | 2.3 | Soluble |

Troubleshooting and Further Considerations

  • Metastable Forms: Be aware that different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

  • Co-solvents: If solubility in a single solvent is insufficient, consider using a co-solvent system. For aqueous solutions, water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can be used to increase the solubility of hydrophobic compounds.

  • Complexation: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.

  • Salts: For drug development applications, forming a salt of the amino acid derivative can significantly improve its solubility and dissolution rate.

Conclusion

The selection of an appropriate solvent for this compound requires a systematic approach that considers the compound's amphoteric and zwitterionic nature. While it is likely to have low solubility in non-polar organic solvents and neutral water, its solubility can be significantly enhanced in polar aprotic solvents like DMSO and by adjusting the pH of aqueous solutions. The protocols and strategies outlined in this application note provide a robust framework for researchers to determine the optimal solvent system for their specific application.

References

  • Title: Solvent Selection in Pharmaceutical Manufacturing Source: American Chemical Society URL: [Link]

  • Title: The Art of Solving Solubility Problems Source: Pharmaceutical Technology URL: [Link]

  • Title: pH-dependent solubility Source: Wikipedia URL: [Link]

  • Title: Shake-flask method for the determination of the partition coefficient Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to prevent the racemization of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid during peptide coupling reactions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested solutions to ensure the stereochemical purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding racemization control for this specific amino acid derivative.

Q1: What makes this compound particularly susceptible to racemization during coupling?

A: The primary mechanism for racemization in N-protected α-amino acids during coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers (racemization). The specific electronic properties of the substituted phenyl ring in this compound can influence the stability of this intermediate, making careful control of reaction conditions critical.

Q2: Which general class of coupling reagents is preferred to minimize racemization?

A: While no single reagent is universally "best" for all substrates, aminium-based reagents (also known as onium salt reagents) are generally favored for suppressing racemization. Reagents like HBTU, HATU, and HCTU, when used in conjunction with an additive like N-Hydroxysuccinimide (HOBt) or its superior alternative OxymaPure, are highly effective. These combinations promote rapid activation and coupling, which outcompetes the rate of oxazolone formation and subsequent racemization. Carbodiimides like DCC or EDC, especially without additives, are more prone to causing significant racemization.

Q3: Can the choice of base impact the level of racemization?

A: Absolutely. The choice and amount of base are critical factors. Sterically hindered, non-nucleophilic bases are strongly recommended. Diisopropylethylamine (DIPEA, Hunig's base) is a common choice. It is crucial to use the minimum amount of base necessary to facilitate the reaction, as excess base will promote the abstraction of the α-proton from the oxazolone intermediate, directly increasing the rate of racemization. Tertiary amines with lower pKa values, such as N-methylmorpholine (NMM), can sometimes offer a milder alternative.

Q4: How critical is temperature control during the coupling reaction?

A: Temperature control is a vital parameter. The activation step (formation of the active ester or oxazolone) should typically be performed at a low temperature, often 0 °C or even -15 °C. This reduces the rate of side reactions, including the formation of the problematic oxazolone intermediate. After the addition of the amine component, the reaction may be allowed to slowly warm to room temperature. Running the entire process at elevated temperatures significantly increases the risk of racemization.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving racemization issues encountered during your experiments.

Problem: High Levels of Diastereomeric Impurity Detected Post-Coupling

You have coupled N-protected this compound to a chiral amine or peptide, and subsequent analysis (e.g., by chiral HPLC or NMR) reveals a significant amount of the undesired diastereomer, indicating racemization has occurred.

Before optimizing the coupling protocol, it's essential to confirm that the racemization is occurring during the coupling step itself and not from the starting materials.

Protocol: Analytical Verification

  • Analyze Starting Materials: Obtain a chiral HPLC chromatogram of your starting N-protected this compound to confirm its enantiomeric purity.

  • Analyze the Amine Component: If the amine component is also chiral, verify its purity as well.

  • Quantify the Product Mixture: Use a validated chiral HPLC method to determine the precise ratio of diastereomers in your crude product. This will serve as your benchmark for improvement.

The most probable cause is the formation and subsequent enolization of the 5(4H)-oxazolone intermediate. Your goal is to implement strategies that either prevent the formation of this intermediate or ensure the coupling reaction is much faster than the rate of enolization.

Diagram: Mechanism of Oxazolone-Mediated Racemization

racemization_mechanism cluster_chiral Chiral State cluster_racemized Racemized State A N-Protected Amino Acid (R-configuration) B 5(4H)-Oxazolone (Chiral) A->B Activation (e.g., DCC, HBTU) C Planar Enolate (Achiral) B->C C->B D N-Protected Amino Acid (S-configuration) C->D +H⁺ (Re-protonation) workflow A 1. Dissolve Acid & Additive (e.g., OxymaPure) in Solvent (e.g., DMF) B 2. Cool Reaction Vessel (0°C to -15°C) A->B C 3. Add Coupling Reagent (e.g., COMU) & Stir (5-10 min) B->C D 4. Add Amine Component C->D E 5. Add Base (e.g., DIPEA) Slowly, Dropwise D->E F 6. Maintain Low Temp (1-2h) then warm to RT E->F G 7. Monitor Reaction (TLC / LC-MS) F->G H 8. Aqueous Work-up & Purification G->H

Caption: Step-by-step workflow designed to minimize racemization during peptide coupling.

Part 3: References

  • Mechanism of Racemization during Peptide Coupling: Carpino, L. A.; Ionescu, D.; El-Faham, A. (1996). J. Org. Chem., 61(8), 2460–2465. This paper provides a detailed examination of the role of additives in suppressing racemization. URL: [Link]

  • OxymaPure as a Racemization Suppressant: Subirós-Funosas, R.; Prohens, R.; Barbas, R.; El-Faham, A.; Albericio, F. (2009). Chem. Eur. J., 15(37), 9394–9403. This article details the effectiveness of OxymaPure as an additive in peptide synthesis. URL: [Link]

  • Review of Peptide Coupling Reagents: El-Faham, A.; Albericio, F. (2011). Chem. Rev., 111(11), 6557–6602. A comprehensive review of modern peptide coupling reagents and their mechanisms, including racemization suppression. URL: [Link]

Improving yield in the Strecker synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strecker Synthesis Optimization Ticket ID: STS-2024-AMINO-METHOXY Subject: Yield Optimization for 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are synthesizing a substituted phenylglycine analog derived from 4-methoxy-3-methylbenzaldehyde . This substrate presents specific electronic challenges:

  • Electronic Deactivation: The 4-methoxy group is a strong electron-donating group (EDG). Through resonance, it reduces the electrophilicity of the carbonyl carbon, making the initial imine formation and subsequent nucleophilic attack slower than with unsubstituted benzaldehyde.

  • Hydrolysis Sensitivity: The ether linkage (methoxy) is susceptible to cleavage (demethylation) under the harsh acidic conditions typically used to hydrolyze aminonitriles, potentially leading to a phenolic byproduct.

This guide replaces standard textbook protocols with optimized workflows designed for electron-rich aromatic aldehydes.

Module 1: Imine Formation (The Equilibrium Bottleneck)

Q: My reaction stalls before the cyanide addition. Why is the conversion to the imine low?

A: The 4-methoxy group stabilizes the aldehyde, shifting the equilibrium toward the starting materials. You must aggressively drive the equilibrium toward the imine (Schiff base).

Troubleshooting Protocol:

  • Solvent Choice: Switch from aqueous/methanol systems to anhydrous Methanol (MeOH) or Dichloromethane (DCM) .

  • Dehydrating Agents: Standard Strecker protocols rely on crystallization to drive equilibrium. For this substrate, add Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å) directly to the reaction vessel during the imine formation step (pre-cyanide addition).

  • Temperature: Do not rely on room temperature stirring. Heat to 40–50°C for 2–4 hours before adding the cyanide source.

Checkpoint: Verify imine formation via TLC or ¹H-NMR (disappearance of the aldehyde -CHO peak at ~9.8 ppm and appearance of the imine -CH=N- peak at ~8.3 ppm) before adding cyanide.

Module 2: The Cyanation Step (Avoiding Retro-Strecker)

Q: I see the imine, but after adding cyanide, my yield is inconsistent. Is the nitrile unstable?

A: Yes. Electron-rich imines are prone to the Retro-Strecker reaction (reversion to imine/cyanide) or hydrolysis back to the aldehyde. To lock in the yield, you should switch from ionic cyanide (NaCN/KCN) to a covalent source with a Lewis Acid catalyst.

Recommended Protocol: The TMSCN Modification Using Trimethylsilyl Cyanide (TMSCN) is superior for electron-rich substrates because the resulting


-silylated aminonitrile is lipophilic and protected from immediate hydrolysis.
  • Reagents: 1.2 eq TMSCN, 10 mol% catalyst (ZnI₂ or InCl₃).

  • Solvent: Anhydrous DCM or Acetonitrile.

  • Procedure:

    • Add catalyst to the pre-formed imine solution.

    • Add TMSCN dropwise at 0°C.

    • Allow to warm to Room Temperature (RT).

  • Why this works: The Lewis Acid activates the imine nitrogen, compensating for the deactivation caused by the methoxy group.

Module 3: Hydrolysis (Preserving the Methoxy Group)

Q: My final product purity is low. I suspect the methoxy group is cleaving during acid hydrolysis.

A: Standard hydrolysis (6M HCl, reflux, 12h) is risky. While methyl ethers are generally stable to HCl, the combination of high heat and prolonged time can cause partial demethylation to the phenol.

Optimized Protocol: The "Oxidative" Two-Step Hydrolysis This method hydrolyzes the nitrile to the amide under basic conditions (gentle), then converts the amide to the acid.

  • Step 1 (Nitrile

    
     Amide): 
    
    • Suspend aminonitrile in Acetone/Water.

    • Add

      
       (2.0 eq) and 
      
      
      
      (30%, 4.0 eq).
    • Stir at RT.[1][2][3][4] The reaction is exothermic but mild.

  • Step 2 (Amide

    
     Acid): 
    
    • Treat the isolated amide with 2M NaOH (reflux, 2h) or 6M HCl (60°C, 4h).

    • Note: 60°C is significantly safer for the ether group than 100°C reflux.

Module 4: Visualization & Logic

Figure 1: Mechanistic Flow & Critical Control Points

This diagram illustrates the pathway and identifies where yield is lost for electron-rich substrates.

StreckerOptimization Aldehyde 3-Methyl-4-methoxy benzaldehyde Imine Imine Intermediate (Electron Rich) Aldehyde->Imine + Amine (Slow due to EDG) Aminonitrile Alpha-Aminonitrile Imine->Aminonitrile + TMSCN / ZnI2 (Lewis Acid Catalysis) Trap1 TRAP: Equilibrium Reversion (Water Accumulation) Imine->Trap1 AminoAcid Target Amino Acid Aminonitrile->AminoAcid Oxidative Hydrolysis (H2O2 / NaOH) Trap2 TRAP: Retro-Strecker (Instability) Aminonitrile->Trap2 Trap3 TRAP: Demethylation (Harsh Acid) Aminonitrile->Trap3 Trap1->Aldehyde Reversion Trap2->Imine Loss of HCN

Caption: Critical Control Points in the Strecker Synthesis of Electron-Rich Phenylglycines.

Module 5: Data & Comparison

Table 1: Comparison of Cyanide Sources for Electron-Rich Aldehydes

FeatureStandard Method (NaCN/KCN)Optimized Method (TMSCN)
Solvent System Aqueous/MethanolDCM, THF, or Acetonitrile (Anhydrous)
Equilibrium Reversible (Yield loss)Irreversible (Silyl protection locks product)
Catalyst NH₄Cl (Weak)ZnI₂, InCl₃, or Iodine (Strong Lewis Acid)
Typical Yield 40–60%85–95%
Safety HCN gas risk if acidifiedNo HCN gas evolution during reaction

Module 6: Final Isolation (The Isoelectric Point)

Q: How do I purify the final zwitterion?

A: Phenylglycine derivatives often crystallize poorly from the hydrolysis mixture due to salts.

  • Neutralization: If using Acid hydrolysis, adjust pH to the Isoelectric Point (pI) of the amino acid (approx pH 6.0–6.5 for this structure) using TEA or 2M NaOH.

  • Solvent: The product is least soluble at its pI. Add cold Ethanol or Isopropanol to force precipitation.

  • Desalting: If yield is high but ash content is high, use an Ion Exchange Resin (e.g., Dowex 50W). Load at pH 2, wash with water, elute with 1M NH₄OH.

References

  • Mechanism & TMSCN Utility

    • Mai, K., & Patil, G. (1984). Facile synthesis of alpha-aminonitriles using trimethylsilyl cyanide. Tetrahedron Letters, 25(40), 4583-4586. Link

  • Catalytic Improvements (Lewis Acids)

    • Yadav, J. S., et al. (2002). Indium(III) chloride catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron Letters, 43(21), 3809-3811. Link

  • Hydrolysis Optimization (Oxidative Method)

    • Katritzky, A. R., et al. (2005). Efficient conversion of nitriles to amides with basic hydrogen peroxide. Synthesis, 2005(1), 993-997. Link

  • General Strecker Review

    • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link

Sources

Minimizing side reactions during deprotection of substituted phenylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylglycine Optimization Current Status: Online 🟢 Ticket Queue: Priority Handling Subject: Minimizing Side Reactions During Deprotection of Substituted Phenylglycines

Welcome to the Phenylglycine (Phg) Stability Center

You are likely here because your LC-MS shows a mess of diastereomers, alkylated byproducts, or missing mass peaks. Substituted phenylglycines are deceptive; they look like standard amino acids but behave like benzylic time bombs. Their


-proton is significantly more acidic (

~12-13) than alkyl amino acids (

~17), making them prone to racemization under basic conditions and electrophilic attack under acidic conditions.

Below are the three most common "Support Tickets" we receive, accompanied by validated troubleshooting protocols.

Ticket #001: Loss of Chirality (Racemization)

User Report: "I synthesized a peptide with Fmoc-Phg-OH. The crude HPLC shows a 60:40 split of diastereomers. I thought Fmoc chemistry was safe?"

Diagnosis: Standard Fmoc removal uses 20% Piperidine in DMF.[1][2] Piperidine is a strong, non-hindered secondary base. With phenylglycine, this base doesn't just remove the Fmoc group; it deprotonates the


-carbon, forming a planar enolate stabilized by the aromatic ring. When the proton returns, it has no face preference, leading to racemization.

The Fix: The "Buffered Base" Protocol Do not use standard 20% Piperidine for Phg residues. You must lower the basicity and reduce contact time.

Step-by-Step Protocol:

  • Switch Base: Use 5% Piperazine in DMF. Piperazine is a weaker base (

    
     9.8) than Piperidine (
    
    
    
    11.1).
  • Add Buffer: Add 0.1 M HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to the deprotection cocktail. This acidic additive buffers the pH, suppressing the formation of the anionic intermediate required for racemization.

  • Shorten Time: Perform two deprotection cycles:

    • Cycle 1: 30 seconds (Flow wash).

    • Cycle 2: 3 minutes maximum.

  • Avoid DBU: Never use DBU (1,8-Diazabicycloundec-7-ene) with Phg; it causes near-instant epimerization.

Visualizing the Failure Mode:

Racemization Phg_L L-Phenylglycine (Chiral) Enolate Planar Enolate (Achiral Intermediate) Phg_L->Enolate α-Proton Removal Base Strong Base (Piperidine) Base->Enolate Reprotonation Reprotonation Enolate->Reprotonation H+ Return Mix Racemic Mixture (L-Phg + D-Phg) Reprotonation->Mix Loss of Stereochem

Figure 1: Mechanism of base-catalyzed racemization in phenylglycines via the stabilized enolate intermediate.

Ticket #002: "Ghost" Peaks (+56 Da) & Ring Modification

User Report: "I used Boc-Phg(4-OMe)-OH. After TFA deprotection, my mass spec shows the correct mass +56 Da. Is this a tert-butyl adduct?"

Diagnosis: Yes. You are seeing Friedel-Crafts Alkylation . The removal of the Boc group generates a reactive tert-butyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). Standard phenylglycine is somewhat resistant, but if your ring has electron-donating groups (Methoxy, Hydroxy, Methyl), the ring becomes a "cation magnet." The 

attacks the ring (ortho/para direction), permanently modifying your drug substance.

The Fix: The "High-Scavenger" Cocktail You must trap the cation faster than it can attack the ring. Silanes are superior here because they reduce the cation to isobutane (gas), which leaves the system entirely.

Scavenger Selection Guide:

Ring SubstitutionRisk LevelRecommended Cocktail (v/v)Mechanism
Unsubstituted LowTFA / Water (95:5)Hydrolysis of cation
Electron-Rich (-OMe, -OH)Critical TFA / TIS / Water (90:5:5)Triisopropylsilane (TIS) acts as a hydride donor, quenching the cation.
Sulfur-Containing (Met/Cys)HighReagent K*Prevents S-alkylation.

*Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)

Decision Logic for Scavengers:

Scavengers Start Boc Removal Required CheckRing Analyze Phg Ring Start->CheckRing Rich Electron Rich? (-OMe, -OH, -Me) CheckRing->Rich Poor Electron Poor/Neutral? CheckRing->Poor Action1 Use Silane Scavengers (TFA/TIS/H2O) Rich->Action1 High Risk of Alkylation Action2 Standard Hydrolysis (TFA/H2O) Poor->Action2 Low Risk

Figure 2: Decision tree for selecting scavenger cocktails based on phenylglycine ring electronics.

Ticket #003: Missing Product (Diketopiperazine Formation)

User Report: "My sequence is H-Phg-Pro-OH. After deprotection, the peptide vanished. I see a small peak with [M-18]."

Diagnosis: You have formed a Diketopiperazine (DKP) .[3] Phenylglycine is sterically bulky.[4] When it is the second residue (N-terminus), the steric clash forces the peptide bond into a cis-conformation. This brings the free amine (after deprotection) perfectly in line to attack the C-terminal ester, cyclizing and cleaving itself off the resin or chain.

The Fix: The "Speed-Coupling" Method DKP formation is time-dependent. You cannot let the deprotected amine "sit" waiting for the next amino acid.

Protocol:

  • Solvent Switch: Use DCM (Dichloromethane) instead of DMF for the deprotection step if possible; DKP formation is slower in non-polar solvents.

  • In-Situ Neutralization: If using Boc chemistry, skip the separate neutralization step (DIEA wash). Add the next activated amino acid immediately with the base.

  • Bulky Protection: If this persists, switch the N-terminal protection of the Phg to Trityl (Trt) or Bsmoc , which are extremely bulky and sterically hinder the cyclization attack.

References

  • Liang, C., et al. (2017).[5][6] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325-2329.

  • Steinauer, R., et al. (1989). "Racemization of phenylglycine during peptide synthesis." International Journal of Peptide and Protein Research, 34(4), 295-298.

  • Bachem Technical Guides. (2024). "Cleavage from the Resin and Side-Chain Deprotection." Bachem Peptide Guide.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7] Chemical Reviews, 109(6), 2455-2504.

Sources

Purification strategies for removing impurities from 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Impurity Removal & Process Optimization

Executive Summary: The Molecule & The Challenge

You are working with 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid , a substituted phenylglycine derivative.

Technical Context: Unlike simple aliphatic amino acids (like Glycine or Alanine), your molecule possesses an electron-rich aromatic ring (4-methoxy-3-methyl substitution). This specific substitution pattern creates two distinct purification challenges:

  • Oxidative Instability: The electron-donating methoxy and methyl groups make the phenyl ring susceptible to oxidation, leading to persistent yellow/brown quinoid-like color impurities.

  • Solubility Nuances: The lipophilic aryl core competes with the zwitterionic amino acid "head," creating a delicate solubility balance that must be exploited for purification.

This guide is structured as a series of Support Tickets addressing the most common failure modes in purifying this compound.

Core Data Sheet

Before proceeding, verify these estimated physicochemical parameters.

ParameterEstimated ValueSignificance
pKa1 (COOH) ~2.0 - 2.2pH below this protonates the acid (Cationic species).
pKa2 (NH₃⁺) ~9.0 - 9.2pH above this deprotonates the amine (Anionic species).
Isoelectric Point (pI) ~5.5 - 5.7 Target pH for maximum precipitation.
Solubility Profile Low in neutral water; High in acidic/basic water; Moderate in hot Ethanol.Basis for pH-swing crystallization.

Ticket #001: "My product is retaining a persistent yellow/brown color."

Diagnosis: The 4-methoxy-3-methylphenyl moiety is electron-rich. If exposed to air or light during synthesis (especially under basic conditions), it forms trace quinoid oxidation by-products. These are highly colored and can co-crystallize with your product.

Resolution Protocol: Activated Carbon Treatment & Recrystallization

Do not rely solely on recrystallization; the color bodies often have similar solubility profiles to the product.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude amino acid in 1M HCl (approx. 5-8 volumes). The amino group will protonate, forming the soluble hydrochloride salt.

    • Why? Acidic conditions stabilize the electron-rich ring against further oxidation compared to basic conditions.

  • Adsorption: Add Activated Carbon (10-20 wt% relative to crude mass).

    • Tip: Use a high surface area carbon (e.g., Norit or Darco).

  • Heating: Heat the mixture to 50-60°C for 30 minutes with vigorous stirring.

    • Warning: Do not boil. High heat in acidic media can degrade the methoxy ether linkage.

  • Filtration: Filter hot through a Celite pad to remove the carbon. The filtrate should be significantly lighter (pale yellow or colorless).

  • Precipitation (The pH Swing):

    • Cool the filtrate to room temperature.[1]

    • Slowly add 20% NaOH or NH₄OH dropwise while monitoring pH.

    • Target pH: Adjust exactly to the pI (5.5 - 5.7) .

    • The zwitterion will precipitate as a white solid.

  • Wash: Filter the solid and wash with cold water followed by cold isopropanol to remove residual organic impurities.

Ticket #002: "Yield is low, or the product is oiling out."

Diagnosis: "Oiling out" typically occurs when the dielectric constant of the solvent is too low to support the crystal lattice of the zwitterion, or when impurities (like unreacted aldehydes) lower the melting point. Low yield suggests you missed the Isoelectric Point.

Resolution Protocol: Optimization of the Crystallization Matrix

The "Zwitterion Trap" Workflow We will use a Water/Ethanol system. Phenylglycine derivatives often crystallize best when the polarity is slightly reduced from pure water.

PurificationWorkflow Figure 1: Isoelectric Purification Workflow for Phenylglycine Derivatives Crude Crude Mixture (Salts + Organics) Acidify Acidify to pH 1.0 (Forms HCl Salt) Crude->Acidify 1M HCl Filter Filter Insoluble Organics Acidify->Filter Remove solids Neutralize Adjust to pI (pH 5.6) (Zwitterion Formation) Filter->Neutralize 2M NaOH (Slow) Precipitate Precipitate Forms Neutralize->Precipitate Cooling Recryst Recrystallization (10% H2O in EtOH) Precipitate->Recryst If Purity <95% Final Pure Product (>98%) Precipitate->Final If Purity >95% Recryst->Final

Critical Troubleshooting Steps:

  • Check the pH Meter: Calibrate it. Being off by 1.0 pH unit can keep 50% of your product in solution as a salt.

  • The Ethanol Trick: If the product does not precipitate at pH 5.6:

    • Add Ethanol to the aqueous solution until the mixture is ~20-30% ethanol.

    • Mechanism:[2][3][4][5][6][7] This lowers the solubility of the zwitterion (antisolvent effect) without precipitating inorganic salts (NaCl), which remain soluble in the aqueous fraction.

Ticket #003: "I need to separate the Enantiomers (Chiral Resolution)."

Diagnosis: Syntheses like the Strecker reaction produce a racemic (50:50) mixture. For drug development, you likely need the (S)- or (R)- enantiomer.

Resolution Protocol: Diastereomeric Salt Formation

Phenylglycine derivatives resolve well using Camphorsulfonic Acid (CSA) or Tartaric Acid .

Protocol (Example using (+)-Camphorsulfonic Acid):

  • Stoichiometry: Mix 1.0 equivalent of your racemic amino acid with 1.0 equivalent of (+)-10-Camphorsulfonic acid .

  • Solvent: Dissolve in a minimal amount of boiling Water .

  • Crystallization: Allow to cool very slowly (over 12 hours).

    • Theory: One diastereomer (e.g., the (R)-Amino Acid-(+)-CSA salt) will be less soluble and crystallize out. The other remains in the mother liquor.

  • Liberation: Filter the crystals. Dissolve them in water and adjust pH to the pI (5.6) with NaOH. The pure enantiomer will precipitate; the resolving agent (CSA) remains in solution as the sodium salt.

Ticket #004: "Inorganic Salt Contamination (High Ash Content)."

Diagnosis: After isoelectric precipitation (Acid


 Base), your product is likely contaminated with NaCl or NH₄Cl.

Resolution Protocol: Desalting via Ion Exchange

If simple washing doesn't work, use a cation exchange resin (e.g., Dowex 50W).

  • Load: Dissolve crude product in dilute HCl and load onto the Dowex 50W (H⁺ form) column.

    • Mechanism:[2][3][4][5][6][7] The amino acid binds to the resin; inorganic anions (Cl⁻) pass through.

  • Wash: Wash the column with distilled water until the effluent is neutral.

  • Elute: Elute the amino acid with 1M - 2M NH₄OH .

    • Mechanism:[2][3][5][6][7] Ammonia displaces the amino acid.

  • Isolate: Evaporate the ammonia solution. The excess ammonia is volatile, leaving the pure zwitterion free of inorganic salts.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ingersoll, A. W., & Adams, R. (1922). "Phenylglycine."[1][3][8][9] Organic Syntheses, 2, 75. Link (Foundational protocol for phenylglycine purification).

  • Clark, J. (2020). "Isoelectric Points of Amino Acids." Chemguide. Link (Theoretical basis for pI calculations and zwitterion behavior).

  • Nita, S., & Cann, N. M. (2008).[8] "Solvation of phenylglycine- and leucine-derived chiral stationary phases." Journal of Physical Chemistry B, 112(41), 13022-13037.[8] Link (Insights into solvation and solubility of phenylglycine derivatives).

  • Perelygin, I. S., et al. (2011). "Some Remarks on the Meaning of Isoelectric Point of Glycine." Jordan Journal of Physics, 4(2). Link (Detailed analysis of zwitterion equilibria).

Sources

Improving enantiomeric excess (ee) in the synthesis of chiral phenylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the enantioselective synthesis of chiral phenylglycines. As a critical building block in numerous pharmaceuticals, including β-lactam antibiotics and anti-tumor agents, achieving high enantiomeric excess (ee) is paramount for ensuring therapeutic efficacy and safety[1]. However, the synthesis is often plagued by challenges such as low stereoselectivity and racemization.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your synthetic strategy.

Troubleshooting Guide: Enhancing Your Enantiomeric Excess

This section is structured in a question-and-answer format to directly address specific experimental issues.

Problem: Low or Inconsistent Enantiomeric Excess (ee)
Q1: My enantiomeric excess is consistently low. Where should I begin troubleshooting?

A low or inconsistent ee is a common but solvable issue. A systematic approach is crucial to identify the root cause without wasting valuable time and resources. We recommend following a logical workflow, starting from the analysis and moving backward through the experimental setup.

The first step is always to confirm the integrity of your analytical data before making any changes to the reaction chemistry[2]. An inaccurate ee measurement can send you on a futile search for a problem that doesn't exist.

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: How do I properly validate my chiral HPLC/GC method?

An unvalidated analytical method can provide misleading ee values[2]. Rigorous validation is essential.

Answer: Your chiral separation method must be confirmed for three key parameters:

  • Resolution: You must achieve baseline separation between the two enantiomer peaks. A resolution value (Rₛ) greater than 1.5 is the standard for quantification. If your peaks are overlapping, you cannot accurately determine their respective areas.

  • Accuracy and Precision: Prepare samples with a known ee by mixing pure enantiomers (e.g., 90:10, 75:25). Your analytical method should consistently reproduce these known values[2].

  • Linearity: Inject a series of standards with varying concentrations to ensure the detector response is linear across the expected concentration range of your product.

A crucial first step is to analyze a true racemic sample of your product. It should show a perfect 50:50 ratio of enantiomers. If it does not, your method is biased and requires optimization (e.g., changing the chiral stationary phase, mobile phase composition, or temperature).

Q3: Could impurities in my starting materials or a degraded catalyst be the issue?

Answer: Absolutely. The success of an asymmetric reaction is highly sensitive to the purity of all components.

  • Substrate/Reagent Purity: Trace impurities can sometimes act as catalyst poisons or inhibitors, drastically reducing both yield and enantioselectivity. Always use reagents of the highest possible purity or purify them before use via recrystallization, distillation, or chromatography.

  • Catalyst Quality: Chiral catalysts or auxiliaries can degrade over time, especially if they are sensitive to air or moisture. A partially decomposed catalyst will have lower activity and selectivity. It is advisable to use a freshly opened bottle, synthesize a fresh batch, or rigorously characterize the existing catalyst to confirm its integrity.

  • Solvent Quality: The presence of water or other impurities in the solvent can be detrimental. For many reactions, using anhydrous and degassed solvents is critical for reproducibility[2].

Q4: How significantly do reaction conditions like temperature, solvent, and concentration impact ee?

Answer: These parameters are not minor tweaks; they are fundamental to controlling the stereochemical outcome. The energy difference between the diastereomeric transition states that lead to the R and S enantiomers is often very small. Your reaction conditions must be optimized to maximize this difference.

  • Temperature: In most cases, lower reaction temperatures increase enantioselectivity. Reducing thermal energy makes the reaction more sensitive to the small energy difference between the two competing stereochemical pathways, thus favoring the formation of the lower-energy product.

  • Solvent: The solvent does more than just dissolve reagents; it actively participates in the transition state through solvation effects[3]. A solvent can stabilize or destabilize the transition states leading to the different enantiomers, thereby influencing the ee[4]. Screening a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, acetonitrile) is a critical optimization step[5].

  • Catalyst Loading/Concentration: The concentration of the catalyst and substrate can affect the formation of catalyst aggregates. In some systems, these aggregates may have different (often lower) selectivity than the monomeric catalyst[2]. Therefore, screening a range of catalyst loadings is recommended.

Problem: Significant Product Racemization
Q5: I'm achieving a high initial ee, but it decreases over time or during workup. What causes this racemization?

Answer: Phenylglycine and its derivatives are notoriously prone to racemization because the α-proton (the hydrogen on the carbon bearing the amino and carboxyl groups) is relatively acidic. This acidity is enhanced by the adjacent phenyl ring, which can stabilize the resulting carbanion intermediate through resonance[6].

Two primary mechanisms are responsible for this loss of stereochemical integrity:

  • Direct Deprotonation: A base can directly remove the α-proton, forming a planar enolate-like intermediate. Reprotonation can then occur from either face, leading to a racemic mixture[6].

  • Amide Enolization: In peptide synthesis or when the carboxyl group is derivatized as an amide, a base can deprotonate the amide N-H. The resulting species can rearrange to an enolate, which is achiral and leads to racemization upon quenching[6].

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 4-methoxy-3-methylphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of 4-methoxy-3-methylphenyl Derivatives

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug discovery, metabolomics, and synthetic chemistry, the unambiguous structural elucidation of small molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in atomic arrangement, present a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for differentiating such isomers. The key lies in understanding their unique fragmentation patterns upon collision-induced dissociation (CID).[1][2]

This guide provides a comprehensive comparison of the LC-MS fragmentation behavior of derivatives containing the 4-methoxy-3-methylphenyl moiety. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that govern ion dissociation. By understanding the causality behind specific bond cleavages and neutral losses, researchers can develop more robust analytical methods and interpret spectral data with greater confidence. Our focus will be on positive-mode electrospray ionization (ESI), the most common ionization technique for this class of compounds, which typically contain functional groups amenable to protonation.[3][4]

The Foundation: Fragmentation Principles of Aromatic Ethers

The fragmentation of an organic molecule in a mass spectrometer is not a random event; it is governed by the principles of chemical stability. The energetically unstable molecular ions formed during ionization break apart into more stable, smaller pieces.[5] For derivatives of the 4-methoxy-3-methylphenyl group, the fragmentation is primarily influenced by the aromatic ring, the ether linkage, and the alkyl substituent.

  • Molecular Ion Stability : Aromatic systems are inherently stable, which often results in a prominent peak for the protonated molecule [M+H]⁺ in the mass spectrum.[6] This provides a clear starting point for MS/MS experiments.

  • Alpha-Cleavage (α-Cleavage) : This is a common fragmentation mechanism for ethers where a bond adjacent to the oxygen atom is cleaved.[7][8] For the methoxy group, this results in the characteristic loss of a methyl radical.

  • C-O Bond Cleavage : The bond between the aromatic ring and the ether oxygen can also cleave, though this is often less favorable than the loss of the methyl group from the methoxy moiety.[9]

  • Benzylic Cleavage : The bond between the aromatic ring and the rest of the derivative's side chain is a benzylic position. Cleavage at this bond is highly favorable as it produces a resonance-stabilized benzyl cation. This is often the most significant fragmentation pathway for identifying the core phenyl structure.

Experimental Workflow for LC-MS/MS Analysis

A self-validating protocol is crucial for trustworthy results. The following experimental design provides a robust framework for analyzing 4-methoxy-3-methylphenyl derivatives and similar small molecules.

Experimental Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column Chromatographic Separation (e.g., C18 or Phenyl Column) Sample->Column Mobile Phase ESI Electrospray Ionization (Positive Mode) Column->ESI Eluent MS1 MS1: Full Scan (Detect [M+H]⁺) ESI->MS1 CID MS2: Isolate & Fragment [M+H]⁺ (Collision-Induced Dissociation) MS1->CID Detector Detection of Fragment Ions CID->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Ion Signals Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure Fragmentation cluster_core Core Moiety Fragmentation cluster_sidechain Side Chain Fragmentation parent [M+H]⁺ (4-methoxy-3-methylphenyl derivative) benzyl_cat m/z 135 (4-methoxy-3-methylbenzyl cation) parent->benzyl_cat Benzylic Cleavage (Loss of R side chain) sidechain_frag Side Chain Fragments (Specific to derivative 'R') parent->sidechain_frag Cleavage within R loss_ch3 m/z 120 (Loss of •CH₃) benzyl_cat->loss_ch3 - •CH₃ (15 u) loss_h2co m/z 90 (Loss of H₂CO) benzyl_cat->loss_h2co - H₂CO (30 u) loss_co m/z 92 (Loss of CO) loss_ch3->loss_co - CO (28 u)

Sources

A Comparative Crystallographic Guide to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the solid-state architecture of a molecule is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For the novel amino acid derivative, 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a molecule of interest in targeted drug design, a comprehensive understanding of its three-dimensional structure is paramount. However, a diligent search of the current crystallographic literature and databases reveals a conspicuous absence of a publicly available crystal structure for this specific compound.

This guide, therefore, embarks on a comparative crystallographic analysis. In the absence of direct experimental data for our primary molecule of interest, we will investigate the crystal structures of several closely related analogs. This approach allows us to infer and hypothesize the potential solid-state behavior of this compound by dissecting the influence of specific functional groups on molecular conformation and intermolecular interactions. The selected analogs for this comparative study are:

  • 2-amino-2-phenylacetic acid (Phenylglycine): The parent compound, lacking the methoxy and methyl substituents on the phenyl ring.

  • 2-amino-2-(4-methoxyphenyl)acetic acid: An analog containing the 4-methoxy group but missing the 3-methyl substituent.

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid: A related structure that lacks the alpha-amino group but introduces a bromine atom at the 3-position, offering insight into the electronic and steric effects of a halogen substituent.

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate: A significantly more complex co-crystal structure that nonetheless shares the core 2-amino-2-(4-methoxyphenyl) moiety, providing a look at the conformational preferences in a different crystalline environment.

Through a meticulous comparison of the crystallographic data of these analogs, this guide will illuminate the subtle yet significant interplay of substituent effects on crystal packing, hydrogen bonding motifs, and overall molecular geometry.

Comparative Analysis of Crystallographic Parameters

The crystallographic data for the selected analogs are summarized in the table below. These parameters provide a quantitative basis for our comparative discussion.

Parameter2-amino-2-phenylacetic acid2-amino-2-(4-methoxyphenyl)acetic acid2-(3-Bromo-4-methoxyphenyl)acetic acid2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate
Formula C₈H₉NO₂C₉H₁₁NO₃C₉H₉BrO₃C₂₀H₁₄N₂O₄ · C₂H₄O₂
Crystal System MonoclinicOrthorhombicMonoclinicTriclinic
Space Group P2₁/cP2₁2₁2₁P2₁/cP-1
a (Å) 5.8345.98712.50228.334
b (Å) 14.9987.9988.269010.432
c (Å) 8.99117.8919.019912.543
α (°) 90909078.99
β (°) 102.349093.57385.43
γ (°) 90909076.21
Z 4442
Hydrogen Bonding 3D network of N-H···O and O-H···O bonds3D network with bifurcated N-H···O bondsCentrosymmetric O-H···O dimersN-H···O and N-H···N bonds forming columns; acetic acid forms inversion dimers[1]

Discussion of Structural Features

The Influence of Phenyl Ring Substitution

The comparison between 2-amino-2-phenylacetic acid and 2-amino-2-(4-methoxyphenyl)acetic acid provides direct insight into the effect of the 4-methoxy group. The unsubstituted phenylglycine crystallizes in the common centrosymmetric space group P2₁/c. The introduction of the methoxy group in the para position leads to a change in the crystal system to orthorhombic and the chiral space group P2₁2₁2₁. This is a significant alteration, suggesting that the electronic and/or steric bulk of the methoxy group disrupts the more common packing arrangement of the parent amino acid. The methoxy group likely participates in weaker C-H···O interactions, which, combined with the primary N-H···O and O-H···O hydrogen bonds, directs a different, chiral packing arrangement.

The Role of the Alpha-Amino Group

By comparing 2-amino-2-(4-methoxyphenyl)acetic acid with 2-(3-Bromo-4-methoxyphenyl)acetic acid , we can appreciate the dominant role of the α-amino group in defining the crystal packing. The latter, lacking the amino group, forms predictable centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties[2]. This is a very common motif for carboxylic acids. In contrast, the amino acids exhibit a much more complex three-dimensional network of hydrogen bonds involving the amino group as a donor and the carboxylate group as an acceptor. This highlights that the introduction of an alpha-amino group is a primary determinant of the supramolecular assembly in the solid state.

The C—C—C bond angles at the substituents on the phenyl ring in 2-(3-Bromo-4-methoxyphenyl)acetic acid indicate that the bromine atom is electron-withdrawing, while the methoxy and acetyl groups are electron-donating[2].

Conformational Flexibility in a Complex Environment

The structure of 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate reveals the conformational adaptability of the 2-amino-2-(4-methoxyphenyl)acetic acid fragment within a larger, more constrained molecular framework[1]. In this co-crystal, the expected proton transfer from the acetic acid to the amino group did not occur[1]. The chromene molecules are linked by N—H···O and N—H···N hydrogen bonds, creating columns. The acetic acid molecules form inversion dimers that occupy voids between these columns[1]. The dihedral angle between the fused ring system and the pendant 4-methoxyphenyl ring is 89.00 (6)°[1]. This near-perpendicular arrangement is likely a consequence of minimizing steric hindrance within the packed structure. This observation suggests that the bond between the phenyl ring and the alpha-carbon in our target molecule also has a relatively low rotational barrier, allowing for significant conformational flexibility to accommodate efficient crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide are obtained through the technique of single-crystal X-ray diffraction. The general workflow for this experimental procedure is outlined below.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality.

  • Procedure: A supersaturated solution of the compound of interest is prepared in a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion of an anti-solvent are common techniques to induce crystallization. For the analogs discussed, crystallization was achieved from various solvents including glacial acetic acid[1].

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern is recorded as a series of images.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Procedure: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. The resulting data is used to determine the unit cell parameters and the space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

4. Structure Refinement:

  • Objective: To refine the atomic positions and displacement parameters to obtain the final, accurate crystal structure.

  • Procedure: The initial structural model is refined against the experimental diffraction data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using various crystallographic metrics.

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.

X-ray_Crystallography_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_StructureDetermination Structure Determination cluster_Analysis Analysis & Deposition Synthesis Compound Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataAcquisition X-ray Diffraction Data Acquisition Mounting->DataAcquisition DataProcessing Data Processing & Reduction DataAcquisition->DataProcessing StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

A flowchart illustrating the general workflow for single-crystal X-ray crystallography.

Conclusion

While the crystal structure of this compound remains elusive, this comparative guide provides valuable insights into its potential solid-state behavior. The analysis of its structural analogs demonstrates the profound impact of the alpha-amino group in dictating a complex three-dimensional hydrogen-bonding network, a feature that will undoubtedly be present in the target molecule. Furthermore, the presence and position of substituents on the phenyl ring are shown to subtly but significantly influence the overall crystal packing, leading to different crystal systems and space groups. The conformational flexibility observed in the more complex analog suggests that the target molecule can likely adopt various conformations to achieve a stable crystalline lattice.

For researchers and drug development professionals, these findings underscore the importance of considering the interplay of functional groups in predicting the solid-state properties of new molecular entities. The experimental determination of the crystal structure of this compound is a clear next step and will be crucial for a complete understanding of its material properties and for its successful development in any application.

References

  • Chakraborty, B. B., Paul, S., Anwar, S., & Choudhury, S. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. IUCrData, 8(7), x230558. [Link]

  • Gunderson, A. R., Guzei, I. A., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]

Sources

Structural comparison of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid with standard phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between Standard Phenylglycine (Phg) and its dialkyl-alkoxy derivative, 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid (MMPA) .

While Phenylglycine is a ubiquitous chiral building block in beta-lactam antibiotics and peptide therapeutics, its application is frequently limited by high racemization rates and limited lipophilicity. The MMPA analog introduces specific electronic and steric modifications (3-methyl and 4-methoxy substituents) that fundamentally alter its physicochemical profile.

Key Takeaways:

  • Stability: MMPA exhibits superior configurational stability compared to Phg due to the electronic destabilization of the benzylic carbanion intermediate by the electron-donating 4-methoxy group.

  • Lipophilicity: The 3-methyl and 4-methoxy moieties increase LogP, enhancing membrane permeability for CNS-targeted drug discovery (e.g., mGluR antagonists).

  • Synthetic Utility: While MMPA offers better stability, it requires modified coupling protocols to prevent steric-induced coupling failures during solid-phase peptide synthesis (SPPS).

Structural & Electronic Analysis

The core differentiation lies in the electronic effects exerted by the substituents on the aromatic ring, which directly influence the acidity of the


-proton—the primary driver of racemization in phenylglycines.[1]
Electronic Effects and Racemization Risk

Phenylglycines are notoriously prone to racemization because the


-proton is benzylic; its removal yields a resonance-stabilized carbanion (enolate).
  • Standard Phenylglycine (Phg): The phenyl ring stabilizes the negative charge of the

    
    -carbanion via resonance, lowering the pKa of the 
    
    
    
    -proton (~18-19 in DMSO) compared to alkyl amino acids. This leads to rapid racemization under basic coupling conditions.
  • MMPA (4-OMe, 3-Me):

    • 4-Methoxy Group (+M Effect): The methoxy group is a strong electron-donating group (EDG) by resonance. It donates electron density into the

      
      -system. This electron donation destabilizes  the developing negative charge on the benzylic carbon (which is already electron-rich).
      
    • 3-Methyl Group (+I Effect): The methyl group provides weak inductive donation, further destabilizing the carbanion.

Conclusion: The combined electron-donating effects make the


-proton of MMPA less acidic  than that of Phg, theoretically resulting in a slower rate of racemization .
Physicochemical Property Comparison[2][3][4]
PropertyStandard Phenylglycine (Phg)MMPA (4-OMe, 3-Me Analog)Impact on Drug Design
Molecular Weight 151.16 g/mol 195.22 g/mol Slight increase; negligible impact on LE.
LogP (Est.) ~0.3~1.2MMPA is more lipophilic; better CNS penetration.
H-Bond Donors 2 (NH2, OH)2 (NH2, OH)Identical.
H-Bond Acceptors 3 (C=O, OH, N)4 (C=O, OH, N, OMe)OMe adds a weak acceptor; aids solubility.
Rotatable Bonds 23Slight entropy penalty in binding pockets.
Electronic Character Neutral / Electron-Neutral RingElectron-Rich RingMMPA is more susceptible to oxidative metabolism.

Mechanistic Visualization: Racemization Pathways

The following diagram illustrates the comparative racemization risk. The "destabilization" node for MMPA highlights why it is more robust than standard Phg.

RacemizationMechanism Phg_Start L-Phenylglycine Phg_Anion Benzylic Carbanion (Resonance Stabilized) Phg_Start->Phg_Anion Fast (High Acidity) Base Base (e.g., DIPEA) Base->Phg_Start Deprotonation MMPA_Start L-MMPA (4-OMe, 3-Me) Base->MMPA_Start Deprotonation Phg_Racemic Racemic Mixture (DL-Phg) Phg_Anion->Phg_Racemic Reprotonation MMPA_Anion Destabilized Carbanion (Due to +M of OMe) MMPA_Start->MMPA_Anion Slow (Lower Acidity) MMPA_Racemic Racemic Mixture (Slow Formation) MMPA_Anion->MMPA_Racemic Kinetic Barrier OMe_Group 4-Methoxy Group (+M Effect) OMe_Group->MMPA_Anion Destabilizes Negative Charge

Figure 1: Comparative mechanism of base-catalyzed racemization. The electron-donating methoxy group in MMPA destabilizes the intermediate carbanion, retarding the racemization rate.

Experimental Protocols

To validate the stability and utility of MMPA, the following protocols are recommended. These are designed to be self-validating —if the control (Phg) does not show expected racemization, the system is not sensitive enough.

Protocol A: Comparative Racemization Study (HPLC)

Objective: Quantify the enantiomeric excess (%ee) degradation of Fmoc-MMPA-OH vs. Fmoc-Phg-OH under coupling conditions.

Reagents:

  • Substrates: Fmoc-L-Phg-OH (Control) and Fmoc-L-MMPA-OH.

  • Base: 10% DIPEA in DMF (Challenge condition).

  • Chiral Column: Chiralpak AD-H or equivalent.

Workflow:

  • Dissolution: Dissolve 10 mg of each amino acid in 1 mL of DMF.

  • Base Challenge: Add 100 µL of DIPEA. Incubate at 25°C.

  • Sampling: Take aliquots at T=0, T=1h, T=4h, T=24h.

  • Quenching: Immediately dilute aliquot into 0.1% TFA/Acetonitrile to neutralize base.

  • Analysis: Inject on Chiral HPLC (Isocratic Hexane/IPA 90:10).

  • Validation Criteria:

    • Fmoc-L-Phg-OH must show >5% racemization at T=1h (validating the base strength).

    • If Fmoc-L-MMPA-OH shows <1% racemization, superior stability is confirmed.

Protocol B: Optimized Coupling for MMPA

Due to the steric bulk of the 3-methyl group, standard coupling (HATU/DIPEA) may be sluggish.

Recommended Conditions:

  • Coupling Reagent: COMU or DIC/Oxyma (Superior for minimizing racemization).

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DIPEA/NMM with phenylglycines to reduce base-catalyzed epimerization.

  • Stoichiometry: 3 eq AA : 3 eq Reagent : 3 eq Base.

Synthetic Accessibility & Manufacturing

The synthesis of MMPA generally follows the Strecker or Bucherer-Bergs chemistry, starting from the corresponding aldehyde.

SynthesisWorkflow Start 4-Methoxy-3-methylbenzaldehyde Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Intermediate Alpha-Aminonitrile Step1->Intermediate Step2 Acid Hydrolysis (HCl, Reflux) Intermediate->Step2 Product Racemic MMPA Step2->Product Resolution Chiral Resolution (Enzymatic or Diastereomeric Salt) Product->Resolution Final Enantiopure L-MMPA Resolution->Final

Figure 2: Standard synthetic route for MMPA production. Note that the Bucherer-Bergs method (using ammonium carbonate) is preferred if the hydantoin intermediate is desired for easier purification.

References

  • Electronic Effects on Phenylglycine Racemization

    • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
    • Source: RSC Publishing (N
    • URL: [Link]

  • Racemization in SPPS

    • Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
    • Source: Luxembourg Bio Technologies / ScienceDirect.
    • URL: [Link]

  • Pharmacological Applications (mGluR)

    • Title: Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors.[2]

    • Source: PubMed / British Journal of Pharmacology.
    • URL: [Link]

  • Compound Properties: Title: this compound Product Page. Source: Sigma-Aldrich.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Handling 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid: Essential Safety and Disposal Protocols

As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel chemical compounds, for which comprehensive toxicological data may not be readily available, requires a proactive and informed approach. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of your research.

Our approach is grounded in the principle of "hazard assessment by analogy." By examining the compound's constituent functional groups and referencing safety data for structurally similar molecules, we can establish a robust framework for personal protective equipment (PPE), operational procedures, and waste management.

Hazard Identification and Risk Assessment

The toxicological properties of this compound have not been fully investigated. Therefore, it must be treated as a potentially hazardous substance. An analysis of its structure—an alpha-amino acid with a substituted aromatic ring—allows us to anticipate its primary risks by comparing it to analogous compounds.

  • Amino Acid Core: Like many amino acids, this compound is a solid powder at room temperature. The primary physical hazard is the potential for inhalation of fine dust particles, which can cause respiratory tract irritation.[1][2]

  • Acetic Acid Moiety: Acetic acid derivatives can range from mild irritants to corrosive substances.[3][4] It is prudent to assume this compound may cause irritation upon contact with the skin and eyes. Safety data for similar molecules like (4-Hydroxy-3-methoxyphenyl)acetic acid and (2-Aminothiazole-4-yl)-acetic acid explicitly list skin, eye, and respiratory irritation as known hazards.[1][2]

  • Aromatic Ring: The substituted phenyl group does not inherently add to the immediate handling risk but contributes to the compound's overall chemical properties.

Based on this analysis, we can summarize the anticipated hazards in the following table.

Hazard CategoryPotential RiskRationale
Acute Oral Toxicity May be harmful if swallowed.Assumed based on general data for related acetic acid derivatives.[5][6]
Dermal Causes skin irritation.High probability based on analogous compounds.[1]
Inhalation May cause respiratory tract irritation.High probability for fine chemical powders.[1][2]
Eye Contact Causes serious eye irritation.High probability based on analogous compounds.[1]
Chronic Effects Unknown.Lack of data necessitates minimizing long-term exposure.

The following workflow illustrates the logic for establishing safety protocols in the absence of specific compound data.

G cluster_0 Risk Assessment Workflow cluster_1 Implementation A Identify Compound: 2-Amino-2-(4-methoxy- 3-methylphenyl)acetic acid B Analyze Functional Groups - Amino Acid - Acetic Acid Derivative - Aromatic Ring A->B Structural Analysis C Review Analogous SDS Data (e.g., other substituted phenylacetic acids) B->C Informs Search D Determine Potential Hazards - Irritation (Skin, Eye, Respiratory) - Unknown Chronic Toxicity C->D Data-driven Inference E Establish Controls D->E Precautionary Principle F Select Appropriate PPE (Goggles, Gloves, Coat, Respirator) E->F G Define Handling Procedures (Fume Hood, Designated Area) E->G H Plan Waste Disposal (Hazardous Waste Stream) E->H

Risk assessment and control implementation workflow.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. Engineering controls are the first and most critical line of defense, supplemented by individual protective gear.

Primary Engineering Control: The Chemical Fume Hood All operations involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is the most likely route of exposure when handling the powder.

Mandatory PPE Ensemble The following table outlines the minimum required PPE.

Body AreaRequired PPEStandard & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes.[7] A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as when preparing solutions.[8]
Hands Nitrile GlovesNitrile provides good resistance against a broad range of chemicals and is a suitable choice in the absence of specific permeation data.[8][9] Always inspect gloves before use and remove them properly to avoid contaminating your skin.
Body Laboratory CoatA standard lab coat protects skin and personal clothing from minor spills and contamination.[8][10] For tasks involving larger quantities (>50g), supplement with a chemical-resistant apron.
Respiratory NIOSH-Approved N95 Respirator (or higher)Required when handling the powder outside of a fume hood or ventilated enclosure. This protects against inhaling fine airborne particulates. Note that a surgical mask is insufficient.[7][8]

This layered defense system is crucial for comprehensive protection.

PPE_Layers researcher Researcher lab_coat Lab Coat / Apron gloves Nitrile Gloves goggles_shield Goggles & Face Shield respirator N95 Respirator fume_hood Chemical Fume Hood (Primary Control)

Layered approach to personal protective equipment.

Operational and Handling Plan

Adherence to a strict, step-by-step protocol minimizes risk during handling.

Protocol 1: Weighing and Aliquoting Solid Compound

  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the complete mandatory PPE ensemble described in Section 2.

  • Handling: Use dedicated spatulas and weighing boats. Handle the container carefully to avoid creating airborne dust. If transferring from a larger container, open it slowly inside the fume hood.

  • Measurement: Tare the balance with the weighing boat. Carefully transfer the desired amount of solid. Avoid jerky movements.

  • Cleanup: Once complete, securely cap the source container. Gently tap any residual powder from the spatula onto the bench paper. Fold the bench paper inward and dispose of it as hazardous solid waste. Wipe down the spatula and the work surface with a damp cloth, disposing of the cloth as hazardous waste.

Protocol 2: Preparing Solutions

  • Preparation: All solution preparations must occur inside a chemical fume hood. Ensure your solvent container and reaction vessel are stable and properly clamped if necessary.

  • PPE: Wear the complete mandatory PPE ensemble.

  • Procedure: a. Measure the required volume of solvent. b. Add the weighed solid to the solvent in the reaction vessel. Do not add solvent to the solid, as this can cause splashing. c. Stir the solution using a magnetic stir bar or overhead stirrer as appropriate. Keep the vessel covered with a watch glass or cap to the extent possible.

  • Storage: Tightly cap all solutions and label them clearly with the full chemical name, concentration, solvent, and date.

Spill and Disposal Plan

Proper planning for accidents and waste disposal is a critical component of laboratory safety.

Emergency Spill Procedures

  • Minor Solid Spill (<1g):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

    • Carefully wipe up the material, folding the towel inward.

    • Place the contaminated towel and any other cleanup materials into a sealed bag and dispose of it as hazardous chemical waste.

    • Wash the area with soap and water.

  • Major Spill or Any Liquid Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) office immediately.

    • Prevent others from entering the area.

    • Allow only trained emergency responders to handle the cleanup.

Chemical Waste Disposal All materials contaminated with this compound must be treated as hazardous waste. The Environmental Protection Agency (EPA) regulates chemical waste disposal; it must not be put in the regular trash or poured down the drain.[11]

Disposal Workflow:

  • Characterize: All waste (solid, solutions, contaminated labware) is hazardous.

  • Segregate: Keep this waste stream separate from other incompatible waste types (e.g., strong acids, bases, oxidizers).[11]

  • Containerize:

    • Use a dedicated, leak-proof container, preferably plastic, with a secure screw-top cap.[11][12]

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[11]

  • Label: The label must be filled out completely and legibly, including:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[11]

    • All components of any mixtures (e.g., "and Methanol").

    • The date of waste generation and the responsible Principal Investigator.[11]

  • Accumulate: Store the sealed waste container in a designated Satellite Accumulation Area within the lab until it is ready for pickup.[12][13]

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS office.[13]

Waste_Disposal Generate Generate Waste (Solid, Liquid, Contaminated PPE) Containerize Select & Label Hazardous Waste Container Generate->Containerize Immediate Action Segregate Segregate Waste by Compatibility Containerize->Segregate Safe Practice Store Store in Satellite Accumulation Area Segregate->Store Regulatory Requirement Pickup Request EHS Pickup Store->Pickup When Full or Timed Out Dispose Proper Off-Site Disposal (Handled by EHS) Pickup->Dispose

Workflow for compliant hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct. Always prioritize caution and treat unknown substances with the highest level of respect.

References

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023, July 14). Westlab. [Link]

  • Laboratory PPE: The 10 Essentials You Need. Science Equip. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Hazardous Substance Fact Sheet for Acetic Acid. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet for (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. (2015, September 1). Australian Government Department of Health. [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. ACS Publications. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.